Product packaging for Leflunomide(Cat. No.:CAS No. 75706-12-6)

Leflunomide

货号: B1674699
CAS 编号: 75706-12-6
分子量: 270.21 g/mol
InChI 键: VHOGYURTWQBHIL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Leflunomide is a pyrimidine synthesis inhibitor that is metabolized in the body to its active form, teriflunomide . Its primary mechanism of action is the potent and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . By blocking DHODH, this compound disrupts the de novo synthesis of uridine monophosphate (rUMP), a crucial pyrimidine ribonucleotide required for DNA and RNA synthesis . This inhibition leads to a cessation of cell cycle progression at the G1 phase, exerting a cytostatic effect, particularly on rapidly dividing cells like activated T-lymphocytes . The reliance of proliferating lymphocytes on the de novo pathway makes them a primary target, providing a scientific basis for its use in immunology research . Beyond its immunomodulatory effects, this compound's mechanism has sparked interest in oncology research, particularly in models involving PTEN-deficient tumors, where it may induce synthetic lethality due to an increased demand for pyrimidines in rapidly growing cancer cells . Researchers value this compound as a tool for studying autoimmune disease mechanisms, T-cell proliferation, and specific cancer pathways. It is critical to note that this product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Strictly prohibit human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F3N2O2 B1674699 Leflunomide CAS No. 75706-12-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOGYURTWQBHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023201
Record name Leflunomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leflunomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 153 mg/L at 25 °C /Estimated/, 8.44e-02 g/L
Record name Leflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEFLUNOMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Leflunomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

1.25X10-6 mm Hg at 25 °C /Estimated/
Record name LEFLUNOMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from toluene

CAS No.

75706-12-6
Record name Leflunomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75706-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leflunomide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075706126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name leflunomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name leflunomide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=677411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Leflunomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isoxazolecarboxamide, 5-methyl-N-[4-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEFLUNOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G162GK9U4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEFLUNOMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Leflunomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165-166 °C, 166.5 °C, 165 - 166 °C
Record name Leflunomide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEFLUNOMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Leflunomide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a comprehensive technical overview of the synthesis and purification of Leflunomide (N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide), a disease-modifying antirheumatic drug (DMARD). The guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate the production of high-purity this compound for laboratory and research purposes.

Introduction and Mechanism of Action

This compound is an isoxazole derivative primarily used in the treatment of rheumatoid and psoriatic arthritis.[1] It functions as a prodrug, rapidly converting in the body to its active metabolite, teriflunomide (A77 1726).[2] The therapeutic effects of this compound are primarily attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] By blocking this enzyme, this compound depletes the pool of pyrimidines necessary for DNA and RNA synthesis. This antiproliferative effect preferentially targets rapidly dividing cells, such as activated lymphocytes, which are key mediators in the autoimmune responses characteristic of rheumatoid arthritis.[2] This inhibition ultimately leads to cell cycle arrest at the G1 phase, curbing the proliferation of pathogenic immune cells.[2]

cluster_0 Pharmacological Pathway This compound This compound (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) This compound->Teriflunomide Metabolic Conversion DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Lymphocyte Activated Lymphocyte Proliferation Pyrimidine->Lymphocyte Required for Inflammation Reduced Inflammation & Joint Damage Lymphocyte->Inflammation Suppresses

Caption: Mechanism of action of this compound.

Synthesis of this compound

The most common and economically viable synthesis of this compound involves a two-step process starting from commercially available materials: 5-methylisoxazole-4-carboxylic acid (MIA) and 4-trifluoromethylaniline.[4][5] The first step is the conversion of MIA to its more reactive acid chloride derivative, 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl). The second step is the N-acylation of 4-trifluoromethylaniline with the MIA-Cl intermediate to form this compound.[6]

cluster_synthesis This compound Synthesis Pathway MIA 5-Methylisoxazole- 4-carboxylic acid (MIA) MIA_Cl 5-Methylisoxazole- 4-carboxylic acid chloride (MIA-Cl) (Intermediate) MIA->MIA_Cl Chlorination ThionylChloride Thionyl Chloride (SOCl₂) [Toluene, 65-75°C] This compound This compound (Crude Product) MIA_Cl->this compound N-Acylation Aniline 4-Trifluoromethylaniline Base Base (e.g., NaHCO₃) [Solvent]

Caption: General two-step synthesis pathway for this compound.

Various solvents and bases can be employed in the acylation step, impacting yield and purity. The use of N,N-dimethylformamide (DMF) as a catalyst in the chlorination step should be carefully controlled, as residual DMF can lead to discoloration of the intermediate and final product.[4][5]

Method Chlorinating Agent Acylation Solvent Base Yield (%) Purity (%) Reference
Method 1Thionyl ChlorideTolueneNaHCO₃8699.5 (by HPLC)[4]
Method 2Thionyl ChlorideDimethoxyethane (DME)4-Trifluoromethylaniline (excess)6899.8 (by HPLC)[6][7]
Method 3Thionyl ChlorideToluene / WaterNaHCO₃8896 (by HPLC)[5]
Method 4Thionyl ChlorideTolueneNone (equimolar aniline)60-70>99.8 (by HPLC)[8]

This protocol is a representative example derived from established methods.[4][8][9]

Step 1: Preparation of 5-Methylisoxazole-4-carboxylic acid chloride (MIA-Cl)

  • To a reaction vessel equipped with a reflux condenser and stirrer, add 5-methylisoxazole-4-carboxylic acid (1.0 eq) and toluene (12.5 mL per gram of MIA).

  • Heat the mixture to reflux to remove any residual water azeotropically.

  • Cool the solution to 25-30°C.

  • Add a catalytic amount of N,N-Dimethylformamide (optional, ~0.01 eq).

  • Slowly add thionyl chloride (1.1 eq) to the mixture at 25-30°C.

  • Heat the reaction mixture to 65-70°C and maintain for approximately 6 hours, monitoring the reaction progress by a suitable method (e.g., TLC).

  • After completion, cool the reaction mass. Some protocols utilize the resulting solution directly, while others evaporate excess thionyl chloride and toluene under reduced pressure to yield the crude MIA-Cl intermediate.[4][9]

Step 2: N-Acylation to form this compound

  • In a separate reaction vessel, prepare a suspension of 4-trifluoromethylaniline (1.0-1.05 eq) and sodium bicarbonate (1.1 eq) in a suitable solvent system (e.g., toluene, 14 mL per gram of MIA-Cl).[4][5]

  • Warm the suspension to 40-60°C with vigorous stirring.

  • Add the MIA-Cl solution (from Step 1) dropwise to the suspension over 20-30 minutes.

  • Stir the mixture at this temperature for 2-3 hours.

  • Monitor the reaction for completion (e.g., by HPLC or TLC).[4]

  • Upon completion, the crude this compound can be isolated. This typically involves cooling the reaction mixture to ambient temperature (0-25°C) to induce precipitation.[4][5]

Purification of this compound

High-purity this compound is essential for research applications to ensure reproducible results. The primary method for purification is crystallization or recrystallization. Often, the this compound that precipitates directly from the reaction mixture is of high purity, but an additional recrystallization step can be performed to remove trace impurities.[4][5]

cluster_purification This compound Purification Workflow Crude Crude this compound (from reaction mixture) Precipitate Cool Reaction Mixture (e.g., to 0-25°C) Crude->Precipitate FilterWash Isolate Solid by Filtration & Wash with Solvent/Water Precipitate->FilterWash Recrystallize Optional Recrystallization (e.g., from Toluene or Methanol/Water) FilterWash->Recrystallize For higher purity Dry Dry Under Vacuum (e.g., at 60-80°C) FilterWash->Dry If sufficiently pure Recrystallize->Dry Pure High-Purity this compound (>99.5%) Dry->Pure

Caption: Workflow for the purification of this compound.
Method Solvent System Resulting Purity Notes Reference
PrecipitationToluene (from reaction)99.5%Product precipitates upon cooling the reaction mixture.[4]
RecrystallizationToluene>99.8%Used to purify the off-white solid obtained from the initial precipitation.[8]
RecrystallizationMethanol / WaterN/AA described method for purifying crude this compound.[6]
Slurry CrystallizationVarious SolventsN/ACan be used to obtain specific polymorphic forms.[10]

Method A: Isolation by Precipitation [4][5]

  • Following the completion of the acylation reaction (Step 2), if the reaction was performed at an elevated temperature, allow the mixture to cool to ambient temperature (approx. 25°C). Cooling further to 0-5°C may improve the yield.

  • If an aqueous phase is present (e.g., from using aqueous NaHCO₃), perform a phase separation and wash the organic layer with water.

  • This compound will precipitate from the organic solvent (e.g., toluene) as a white powder.

  • Isolate the solid product by filtration.

  • Wash the filter cake with a small amount of cold solvent or water to remove residual impurities.

  • Dry the purified this compound under vacuum at 60-80°C until a constant weight is achieved.

Method B: Recrystallization [8]

  • Suspend the crude, dried this compound in a suitable solvent, such as toluene.

  • Heat the suspension to reflux until all the solid dissolves.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the white, crystalline product by filtration.

  • Wash the crystals with a minimal amount of cold solvent.

  • Dry the final product under vacuum at 60-80°C.

Quality Control and Analytical Assessment

The purity of the synthesized this compound should be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. Other techniques such as melting point determination and spectroscopy can also be employed.

Technique Stationary Phase Mobile Phase Detection Reference
RP-HPLC C18 ColumnWater : Acetonitrile : Triethylamine (65:35:0.5), pH 4 with H₃PO₄210 nm[11]
RP-HPLC C18 ColumnMethanol : Water (60:40 v/v)260 nm[12]
HPTLC Silica Gel 60 F₂₅₄n-Hexane : Ethyl Acetate (7:3 v/v)271 nm[13]
Melting Point N/AN/A164-168 °C[11]

References

Teriflunomide's Core Mechanism of Action in Lymphocyte Proliferation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teriflunomide is an oral immunomodulatory agent approved for the treatment of relapsing forms of multiple sclerosis. Its primary mechanism of action centers on the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway. This targeted inhibition leads to a cytostatic effect on rapidly proliferating, activated T and B lymphocytes, which are key mediators in the pathophysiology of autoimmune diseases. This guide provides a detailed examination of the molecular and cellular processes underlying teriflunomide's therapeutic effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

Teriflunomide's principal molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme catalyzes the fourth committed step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[1][3] Pyrimidines are essential building blocks for DNA and RNA synthesis.

Activated, rapidly dividing lymphocytes have a high demand for pyrimidines to support their clonal expansion.[2][3] These cells rely heavily on the de novo synthesis pathway to meet this demand.[1][2] In contrast, resting or slowly dividing cells can fulfill their pyrimidine requirements through an alternative salvage pathway, which recycles pyrimidines from degraded nucleic acids.[1][4]

By inhibiting DHODH, teriflunomide effectively depletes the intracellular pool of pyrimidines in activated lymphocytes.[3][5] This pyrimidine starvation leads to an arrest of the cell cycle in the S phase, the phase of DNA synthesis, thereby preventing the proliferation of these immune cells.[1][6] This effect is cytostatic, meaning it inhibits cell division without inducing widespread cell death (apoptosis).[4][7] The inhibition of DHODH by teriflunomide is reversible, and its anti-proliferative effects can be rescued by the addition of exogenous uridine, which can be utilized by the salvage pathway.[1][8]

This selective action on activated lymphocytes allows for a targeted immunomodulation, reducing the inflammatory processes central to autoimmune diseases like multiple sclerosis, while largely sparing the resting and memory lymphocyte populations crucial for normal immune surveillance.[2][7]

Signaling Pathway: Teriflunomide's Impact on Pyrimidine Synthesis and Lymphocyte Proliferation

Teriflunomide_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cell DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH DeNovo_Pathway De Novo Pyrimidine Synthesis Orotate->DeNovo_Pathway Teriflunomide Teriflunomide Teriflunomide->DHODH Inhibits Pyrimidines Pyrimidines (UTP, CTP) DeNovo_Pathway->Pyrimidines DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) DNA_RNA_Synthesis->Cell_Cycle_Progression Lymphocyte_Proliferation Activated Lymphocyte Proliferation Cell_Cycle_Progression->Lymphocyte_Proliferation CFSE_Workflow Start Isolate PBMCs CFSE_Stain Stain with CFSE Start->CFSE_Stain Culture Culture with Stimulants (e.g., anti-CD3/CD28) CFSE_Stain->Culture Treatment Add Teriflunomide or Vehicle (DMSO) Culture->Treatment Incubate Incubate for 48-72h Treatment->Incubate Flow_Stain Stain for T Cell Markers (CD3, CD4, CD8) Incubate->Flow_Stain Flow_Cytometry Analyze by Flow Cytometry Flow_Stain->Flow_Cytometry Analysis Quantify Proliferation (CFSE Dilution) Flow_Cytometry->Analysis End Determine Proliferation Index Analysis->End

References

A Technical Guide to Dihydroorotate Dehydrogenase (DHODH) as a Therapeutic Target for Leflunomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroorotate dehydrogenase (DHODH) has been firmly established as a key therapeutic target for immunomodulatory and anti-inflammatory drugs. This enzyme plays a pivotal role in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes. Leflunomide, a disease-modifying antirheumatic drug (DMARD), and its active metabolite, teriflunomide, exert their therapeutic effects through the specific inhibition of human DHODH. This guide provides a comprehensive technical overview of the mechanism of action, biochemical context, quantitative inhibition data, and relevant experimental protocols associated with the targeting of DHODH by this compound.

The Role of DHODH in De Novo Pyrimidine Biosynthesis

The synthesis of pyrimidine nucleotides is critical for the production of DNA, RNA, glycoproteins, and phospholipids.[1][2] While most cells can utilize salvage pathways to meet their metabolic needs, rapidly proliferating cells like activated T and B lymphocytes are heavily dependent on the de novo synthesis pathway to expand their pyrimidine pools.[3][4]

DHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway.[5][6][7] Specifically, it facilitates the oxidation of dihydroorotate (DHO) to orotate. This reaction is uniquely linked to the mitochondrial electron transport chain, where electrons are transferred to the ubiquinone pool.[5][8] By controlling this crucial step, DHODH effectively governs the supply of pyrimidines required for lymphocyte proliferation, making it an attractive target for therapeutic intervention in autoimmune diseases.[3][6][8]

Pyrimidine_Biosynthesis cluster_cytosol Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Dihydroorotate_Cytosol Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate_Cytosol CAD Dihydroorotate_Mito Dihydroorotate Dihydroorotate_Cytosol->Dihydroorotate_Mito Transport DHODH DHODH (Target of Teriflunomide) Orotate_Mito Orotate Dihydroorotate_Mito->Orotate_Mito Orotate_Cytosol Orotate Orotate_Mito->Orotate_Cytosol Transport UMP UMP Orotate_Cytosol->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP

Figure 1: De Novo Pyrimidine Biosynthesis Pathway.

Mechanism of Action: this compound and Teriflunomide

This compound is an isoxazole derivative that functions as a prodrug.[4][9] Following oral administration, it is rapidly and almost completely converted in the intestinal wall and liver to its active metabolite, A77 1726, also known as teriflunomide.[3][9][10] Teriflunomide is responsible for virtually all of the drug's in vivo activity.[3]

Teriflunomide is a reversible, non-competitive inhibitor of DHODH.[11][12] It binds to a hydrophobic tunnel near the enzyme's flavin mononucleotide (FMN) cofactor and its ubiquinone binding site.[3][6] This binding action blocks the catalytic function of DHODH, leading to a depletion of the pyrimidine pool.[3][10]

The consequence of pyrimidine depletion is a cytostatic, rather than cytotoxic, effect on rapidly dividing lymphocytes.[3] These cells, unable to synthesize the necessary nucleotides for DNA and RNA replication, are arrested in the G1 phase of the cell cycle.[3][4][10] This prevents the clonal expansion of activated T-cells and the production of autoantibodies by B-cells, which are hallmark processes in rheumatoid arthritis.[3][13] Other cell types that are less reliant on the de novo pathway and can utilize salvage pathways are less affected, which contributes to the drug's relative selectivity.[14]

Leflunomide_MoA This compound This compound (Prodrug) Teriflunomide Teriflunomide (A77 1726) Active Metabolite This compound->Teriflunomide Metabolism (Intestine/Liver) Inhibition Inhibition Teriflunomide->Inhibition DHODH DHODH Enzyme DHODH->Inhibition Pyrimidine_Pool Pyrimidine Pool (rUMP) Depletion Inhibition->Pyrimidine_Pool Cell_Cycle G1 Phase Cell Cycle Arrest Pyrimidine_Pool->Cell_Cycle Lymphocyte_Proliferation Decreased Lymphocyte Proliferation Cell_Cycle->Lymphocyte_Proliferation Immune_Response Reduced Autoimmune Response Lymphocyte_Proliferation->Immune_Response

Figure 2: this compound's Mechanism of Action.

Quantitative Data

In Vitro DHODH Inhibition

The inhibitory potency of teriflunomide against DHODH has been quantified in multiple studies, with some variability noted between reports. There is also a significant species-dependent difference in sensitivity.

Parameter Species Value Reference(s)
IC₅₀ Human262 nM[15]
Human307 nM[5]
Human773 nM[11]
Rat18 nM[11]
Kᵢ Human179 nM
Human1050 nM[11]
Rat25.8 nM[11]
Kₑ Human12 nM

Table 1: In Vitro Inhibition of DHODH by Teriflunomide.

Pharmacokinetics of this compound and Teriflunomide

The pharmacokinetic profile of this compound is characterized by its rapid conversion to teriflunomide and the latter's long half-life.

Parameter Value Reference(s)
Bioavailability (to Teriflunomide) ~70%[16]
Time to Peak Plasma Conc. (Tₘₐₓ) 6 - 12 hours[17]
Plasma Protein Binding >99%[18]
Elimination Half-life (t₁/₂) ~15 - 18 days[18][19]
Time to Steady State ~20 weeks[17][18]
Steady State Plasma Conc. (20 mg/day) 3 - 150 µg/mL (Highly variable)[16]

Table 2: Pharmacokinetic Parameters of Teriflunomide.

Clinical Efficacy in Rheumatoid Arthritis

Clinical trials have demonstrated this compound's efficacy in managing rheumatoid arthritis, with outcomes comparable to other established DMARDs.

Trial/Study Comparator(s) Primary Endpoint Key Results Reference(s)
Phase III (Smolen et al., 1999)Sulfasalazine, PlaceboACR20 Response Rate (6 months)This compound: 55%, Sulfasalazine: 56%, Placebo: 29%[20]
Phase III (US Trial)Methotrexate, PlaceboACR20 Response RateThis compound efficacy was similar to methotrexate and superior to placebo.[14]
5-Year Follow-up StudyOpen-label extensionSustained ACR20/50/70 responseImprovements seen at 1 year were maintained for up to 5 years.[21]
Russian Multicenter StudyN/A (Observational)Change in DAS28 (6 months)Significant reduction in swollen/painful joints and DAS28 score.[22]

Table 3: Summary of Clinical Efficacy Data for this compound in RA.

Experimental Protocols

DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay measures DHODH activity by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH (N-terminally truncated to remove transmembrane domain)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Coenzyme Q10 (100 µM)

  • DCIP (200 µM)

  • Dihydroorotic acid (DHO), substrate (500 µM)

  • Test inhibitor (e.g., Teriflunomide) and DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~600-650 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test inhibitor or DMSO to the appropriate wells.

  • Add recombinant human DHODH, Coenzyme Q10, and DCIP to all wells.

  • Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, dihydroorotic acid, to all wells.

  • Immediately begin monitoring the decrease in absorbance at 650 nm in a microplate reader at 25°C for 10-20 minutes, taking readings every 30-60 seconds.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[23]

Cell-Based Proliferation Assay with Uridine Rescue

This assay validates that the anti-proliferative effect of a compound is due to DHODH inhibition by demonstrating that the effect can be reversed by supplying an exogenous source of pyrimidines.

Materials:

  • A rapidly proliferating cell line (e.g., HL-60, U937, or activated T-cells)

  • Complete cell culture medium

  • Test inhibitor (e.g., Teriflunomide)

  • Uridine solution (sterile)

  • Cell proliferation reagent (e.g., resazurin, MTS, or a confluence-based imaging system)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach or acclimate overnight.

  • Prepare serial dilutions of the test inhibitor.

  • Treat the cells with the test inhibitor dilutions in two parallel sets of wells.

  • To one set of wells, add a rescue concentration of uridine (e.g., 100-200 µM). To the other set, add vehicle (media or PBS). Include appropriate vehicle-only and media-only controls.

  • Incubate the plates for 48-72 hours.

  • Assess cell viability/proliferation using a chosen method. For confluence-based methods, monitor growth over the entire incubation period.

  • Data Analysis:

    • Calculate the IC₅₀ of the inhibitor in the absence of uridine.

    • Confirm that in the presence of uridine, the inhibitory effect of the compound is significantly diminished or abolished, demonstrating that the anti-proliferative activity is on-target for the pyrimidine synthesis pathway.[4][24]

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Validation cluster_tertiary Mechanism Confirmation Enzyme_Assay Biochemical Assay (e.g., DHODH-DCIP) IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination Cell_Assay Cell Proliferation Assay (e.g., HL-60 cells) IC50_Determination->Cell_Assay Potent Hits Uridine_Rescue Uridine Rescue Experiment Cell_Assay->Uridine_Rescue Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Uridine_Rescue->Cell_Cycle_Analysis Binding_Assay Binding Affinity Assay (e.g., SPR) Cell_Cycle_Analysis->Binding_Assay Confirmed On-Target Hits Metabolite_Analysis Metabolite Analysis (Measure DHO/Orotate) Binding_Assay->Metabolite_Analysis

Figure 3: Workflow for DHODH Inhibitor Evaluation.

Conclusion

This compound's therapeutic success is a direct result of its targeted inhibition of DHODH by its active metabolite, teriflunomide. By disrupting the de novo pyrimidine synthesis pathway, it effectively controls the proliferation of pathogenic lymphocytes central to autoimmune diseases like rheumatoid arthritis. The well-defined mechanism of action, supported by extensive quantitative and clinical data, establishes the DHODH-leflunomide interaction as a paradigm for targeted immunomodulatory therapy. The experimental protocols outlined provide a robust framework for the discovery and characterization of novel DHODH inhibitors, a field that continues to hold promise for the development of new treatments for autoimmune disorders, cancers, and viral infections.[25][26]

References

Unveiling the Anti-Cancer Potential of Leflunomide: An In-Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leflunomide, an established immunomodulatory agent, is garnering significant interest for its potential as an anti-cancer therapeutic. This technical guide delves into the in-vitro anti-cancer properties of this compound, providing a comprehensive overview of its mechanisms of action, effects on cancer cell lines, and detailed experimental protocols for its evaluation. Through a synthesis of current research, this document aims to equip researchers with the foundational knowledge and practical methodologies to explore this compound's therapeutic promise in oncology.

Introduction

This compound, and its active metabolite A77 1726, have demonstrated notable anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines in vitro.[1][2][3][4] The primary mechanism underpinning these effects is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[2][5][6][7][8] By impeding pyrimidine synthesis, this compound effectively curtails the production of DNA and RNA, leading to cell cycle arrest and the induction of apoptosis.[5][6] Beyond its impact on pyrimidine metabolism, this compound has also been shown to modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[2][9][10] This guide summarizes the quantitative data from in-vitro studies, provides detailed experimental protocols, and visualizes the key mechanisms of action.

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified in numerous studies, with IC50 values, apoptosis rates, and cell cycle distribution being key metrics. The following tables summarize these findings across various cancer cell lines.

Table 1: IC50 Values of this compound's Active Metabolite (A77 1726) in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Reference
B-cell NeoplasmDaudi13Not Specified[1]
B-cell NeoplasmRamos18Not Specified[1]
B-cell Neoplasm69729Not Specified[1]
B-cell NeoplasmRaji39Not Specified[1]
B-cell NeoplasmWaC3CD589Not Specified[1]
Bladder CancerT2439.048[2][9]
Bladder Cancer563784.448[2][9]
Non-Small Cell Lung CancerH46080.548[11]
Non-Small Cell Lung CancerH4602772[11]
Mouse-derived Lung CancerWRJ3883648[11]
Mouse-derived Lung CancerWRJ3881596[11]
Multiple MyelomaRPMI 822699.87Not Specified[12]

Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines

Cancer TypeCell LineThis compound Concentration (µM)Incubation Time (hours)Percentage of Apoptotic CellsReference
NeuroblastomaBE(2)-C1007268.9% (from 15.7% in control)[7]
NeuroblastomaSK-N-DZ1007234.4% (from 14.1% in control)[7]
NeuroblastomaSK-N-F11007236.6% (from 11.1% in control)[7]
Bladder Cancer563710024Significant Increase[10][13]
Bladder Cancer563720024Significant Increase[10][13]
Bladder Cancer563712.5 - 20048Significant Increase[10][13]
Bladder CancerT2425 - 200Not SpecifiedSignificant Increase[10][13]
Multiple MyelomaRPMI 8226500Not Specified>80% (Early and Late Apoptosis)[12]

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

Cancer TypeCell LineThis compound Concentration (µM)EffectReference
B-cell NeoplasmRaji200Reduction in G2 phase (from 19% to 4.9%)[1]
Bladder CancerT24 and 5637Not SpecifiedS phase arrest[9]
NeuroblastomaBE(2)-C100S phase arrest (from 38.06% to 79.17%)[2]
NeuroblastomaSK-N-DZ100S phase arrest (from 39.19% to 67.71%)[2]
NeuroblastomaSK-N-F1100S phase arrest (from 15.17% to 53.62%)[2]
Non-Small Cell Lung CancerH460Not SpecifiedG1 phase arrest[11]
Mouse-derived Lung CancerWRJ388Not SpecifiedS phase arrest[11]
Oral Squamous Cell CarcinomaTca8113 and KBNot SpecifiedS phase arrest[3]
Multiple MyelomaRPMI 8226100G2/M phase arrest[12]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through multiple mechanisms, the most prominent being the inhibition of de novo pyrimidine synthesis. However, its interaction with other signaling pathways contributes to its overall efficacy.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary molecular target of this compound's active metabolite, A77 1726, is the mitochondrial enzyme DHODH. This enzyme catalyzes a crucial step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby halting cell proliferation and inducing cell cycle arrest, typically in the G1 or S phase.[2][5][6][7][8]

DHODH_Inhibition cluster_0 De Novo Pyrimidine Synthesis cluster_1 Cellular Processes Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation This compound This compound This compound->Orotate Inhibits PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation This compound This compound This compound->PI3K Inhibits Experimental_Workflow Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Dose-Response (MTT Assay) Dose-Response (MTT Assay) Cell Line Selection->Dose-Response (MTT Assay) Determine IC50 Determine IC50 Dose-Response (MTT Assay)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Determine IC50->Cell Cycle Analysis (PI Staining) Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Annexin V/PI)->Mechanism of Action Studies Cell Cycle Analysis (PI Staining)->Mechanism of Action Studies Western Blot (e.g., PI3K/Akt pathway) Western Blot (e.g., PI3K/Akt pathway) Mechanism of Action Studies->Western Blot (e.g., PI3K/Akt pathway) DHODH Activity Assay DHODH Activity Assay Mechanism of Action Studies->DHODH Activity Assay Data Analysis & Conclusion Data Analysis & Conclusion Western Blot (e.g., PI3K/Akt pathway)->Data Analysis & Conclusion DHODH Activity Assay->Data Analysis & Conclusion

References

Leflunomide's Impact on Cytokine Production in Autoimmune Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Leflunomide is a pivotal disease-modifying antirheumatic drug (DMARD) utilized in the management of autoimmune disorders, most notably rheumatoid arthritis.[1] Its therapeutic efficacy is largely attributed to its active metabolite, A77 1726 (teriflunomide), which modulates the immune system by altering cytokine production and inhibiting lymphocyte proliferation. The primary mechanism involves the reversible inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway, thereby limiting the expansion of activated T and B cells.[2][3] Beyond this core function, this compound influences key inflammatory signaling pathways, including NF-κB and JAK-STAT, leading to a significant reduction in pro-inflammatory cytokines and, in some contexts, an increase in anti-inflammatory mediators. This guide provides a detailed examination of these mechanisms, supported by quantitative data from various autoimmune models, comprehensive experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: DHODH Inhibition

This compound is rapidly converted in vivo to its pharmacologically active metabolite, A77 1726.[1] The principal mechanism of A77 1726 is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][4] This enzyme catalyzes a rate-limiting step in the de novo synthesis of pyrimidines, which are essential for the synthesis of DNA and RNA.[3]

Activated lymphocytes, unlike other cell types, undergo rapid clonal expansion that necessitates an approximately eightfold increase in their pyrimidine pool.[4][5] These cells are heavily reliant on the de novo pathway to meet this high metabolic demand.[1][4] By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines required for DNA and RNA synthesis, leading to a cytostatic effect.[2] This arrests the progression of activated lymphocytes from the G1 to the S phase of the cell cycle, thereby halting their proliferation without inducing widespread cytotoxicity.[2][6][7]

G cluster_0 Cellular Proliferation Pathway This compound This compound (Prodrug) A77 A77 1726 (Active Metabolite) This compound->A77 Rapid Conversion DHODH DHODH Enzyme A77->DHODH Inhibits Arrest G1 Cell Cycle Arrest A77->Arrest Induces DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes Proliferation Lymphocyte Proliferation DeNovo->Proliferation Required for Arrest->Proliferation Uridine Uridine (Salvage Pathway) Uridine->Proliferation Bypasses Inhibition

Caption: Core mechanism of this compound via DHODH inhibition.

Modulation of Cytokine Production

This compound's immunomodulatory effects extend to the direct regulation of the cytokine network, a critical component in the pathogenesis of autoimmune diseases. It effectively suppresses key pro-inflammatory cytokines while in some cases promoting anti-inflammatory mediators.

Quantitative Data Summary: In Vitro Models

The following table summarizes the quantitative effects of this compound's active metabolite, A77 1726, on cytokine production in various in vitro experimental models.

Model SystemA77 1726 Conc.Cytokine MeasuredEffect (% Change vs. Control)Reference(s)
Human RA Fibroblast-Like Synoviocytes (IL-1β stim.)100 µMIL-6Decrease[8]
Human RA Fibroblast-Like Synoviocytes (IL-1β stim.)100 µMIL-11Decrease[8]
Human RA Fibroblast-Like Synoviocytes (IL-1β stim.)100 µMIL-10Increase[8]
Human RA Fibroblast-Like Synoviocytes (IL-1β stim.)100 µMIL-1RaIncrease[8]
Human Synovial Fibroblasts (IL-1β stim.)100 µMIL-1RaMarked Enhancement
Human Articular Chondrocytes (IL-1β stim.)100 µMIL-1RaMarked Enhancement
Co-culture: RA Synovial Macrophages & T-cells1, 10, 30 µMTNF-α (intracell.)↓ 13% (p<0.05), ↓ 24% (p<0.01), ↓ 40% (p<0.01)[9]
Co-culture: RA Synovial Macrophages & T-cells1, 10, 30 µMIL-1β (intracell.)↓ 16% (p<0.05), ↓ 39% (p<0.01), ↓ 58% (p<0.001)[9]
Co-culture: RA Synovial Macrophages & T-cells1, 10, 30 µMTNF-α (supernat.)↓ 37% (p<0.01), ↓ 28% (p<0.05), ↓ 27% (p<0.05)[9]
Co-culture: RA Synovial Macrophages & T-cells30 µMIL-1β (supernat.)↓ 26% (p<0.05)[9]
Co-culture: RA Synovial Macrophages & T-cells10 µMIL-6 (supernat.)↓ 29% (p<0.01)[9]
Human Peripheral Blood Lymphocytes (PBL)0-200 µMIFN-γDose-dependent inhibition[10][11]
Human Peripheral Blood Monocytes (PBM)0-200 µMIL-6No inhibition[10][11]
IL-15 Activated Human PBLNot specifiedIL-17Inhibition[12]
Quantitative Data Summary: In Vivo Models

The following table summarizes the quantitative effects of this compound on cytokine levels in animal models and human studies.

Model/Patient PopulationThis compound Dose/TreatmentCytokine MeasuredEffectReference(s)
Adjuvant Arthritis Rats10, 25 mg/kg for 21 daysIL-1Inhibition of LPS-induced release[13]
Adjuvant Arthritis Rats10, 25 mg/kg for 21 daysTNF-αInhibition of LPS-induced release[13]
Adjuvant Arthritis Rats10, 25 mg/kg for 21 daysIL-6Inhibition of release[13]
RA Patients (n=50)20 mg/day for 1 yearIFN-γ (serum)Baseline: 43 pg/ml; 1 Year: 29 pg/ml (p=0.015)[11][14]
RA Patients (n=50)20 mg/day for 1 yearIL-6 (serum)No significant change (Baseline: 158 pg/ml; 1 Year: 151 pg/ml)[10][11][14]
CIA DBA/1 MiceNot specifiedIL-17 (serum)Significant reduction[15]
CIA DBA/1 MiceNot specifiedIL-21 (serum)Significant reduction[16]
CIA DBA/1 MiceNot specifiedTGF-β (serum)Little to no effect[16]

Key Signaling Pathways Involved

In addition to its primary effect on pyrimidine synthesis, this compound's active metabolite A77 1726 influences intracellular signaling cascades that are central to the inflammatory response.

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[9] A77 1726 has been shown to suppress the activation of NF-κB.[4] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of its target inflammatory mediators. This mechanism is considered a key contributor to the anti-inflammatory effects of this compound.[4][9]

NFKB_Pathway cluster_1 NF-κB Signaling Pathway TNF TNF-α TNFR TNFR TNF->TNFR Binds IKK IKK Complex TNFR->IKK Activates IKB_NFKB IκB-NF-κB (Inactive Complex) IKK->IKB_NFKB Phosphorylates IκB NFKB NF-κB IKB_NFKB->NFKB IKB_P IκB (Degraded) Nucleus Nucleus NFKB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (IL-1, IL-6, TNF-α) Nucleus->Genes Initiates A77 A77 1726 A77->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.
JAK-STAT Pathway

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity.[17] Dysregulation of this pathway is implicated in numerous autoimmune diseases.[18][19] this compound has been found to inhibit the JAK-STAT pathway, representing an additional mechanism for its immunomodulatory effects.[12] Specifically, it has been shown to inhibit the phosphorylation of STAT proteins (e.g., STAT6) and interfere with the signaling of cytokines like IL-15, which in turn reduces the production of downstream effector cytokines such as TNF-α and IL-17.[12][20]

JAK_STAT_Pathway cluster_2 JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-15) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Genes Gene Transcription (TNF-α, IL-17) Nucleus->Genes Initiates A77 A77 1726 A77->JAK Inhibits

Caption: this compound's interference with the JAK-STAT pathway.

Experimental Protocols & Methodologies

The following sections outline generalized protocols for key experiments cited in the study of this compound's effects on cytokine production, based on methodologies described in the literature.

Workflow cluster_3 General Experimental Workflow Model 1. Select Model (In Vivo: CIA/AA Rat) (In Vitro: Synoviocytes/PBMCs) Treatment 2. Treatment Administration - this compound/A77 1726 - Vehicle Control Model->Treatment Collection 3. Sample Collection - Serum / Plasma - Splenocytes / Tissues - Cell Culture Supernatant Treatment->Collection Analysis 4. Cytokine Quantification Collection->Analysis ELISA ELISA (Protein Level) Analysis->ELISA RTqPCR RT-qPCR (mRNA Level) Analysis->RTqPCR FACS Flow Cytometry (Intracellular Protein) Analysis->FACS Data 5. Data Analysis (Statistical Comparison) ELISA->Data RTqPCR->Data FACS->Data

Caption: A generalized workflow for studying this compound's effects.
In Vivo Model: Collagen-Induced Arthritis (CIA)

  • Induction: Wistar or DBA/1 mice are immunized with an emulsion of bovine type II collagen and Freund's complete adjuvant via intradermal injection at the base of the tail. A booster immunization is typically given 14-21 days after the primary injection.[15][21][22]

  • Treatment Protocol: Following the onset of arthritis, animals are randomized into treatment groups. This compound (e.g., 10 mg/kg) or a vehicle control is administered daily via oral gavage.[23][24]

  • Assessment: Disease progression is monitored via clinical arthritis scoring, paw swelling measurements, and histological analysis of joint tissue.[22][25]

  • Sample Collection: At the end of the study period, blood is collected for serum cytokine analysis. Spleens may also be harvested for the isolation of lymphocytes for further in vitro analysis.[15][16]

In Vitro Model: Co-culture of Synovial Macrophages and T-cells
  • Cell Isolation: Synovial macrophages are isolated from the synovial tissue of rheumatoid arthritis patients. An activated T-cell line (e.g., Jurkat) is used for co-culture.[9]

  • Experimental Setup: Macrophages are cultured and co-cultured with the activated T-cell line. The cells are then treated with various concentrations of A77 1726 (e.g., 1, 10, 30 µmol/l) or a control medium.[9]

  • Cytokine Measurement: After a specified incubation period (e.g., 24 hours), the culture supernatant is collected to measure extracellular cytokine concentrations (TNF-α, IL-1β, IL-6) via ELISA. The cells are harvested to analyze intracellular cytokine expression using immunocytochemistry or western blot.[9]

Cytokine Measurement Techniques
  • ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common method for quantifying cytokine protein levels in serum, plasma, or cell culture supernatants.[26][27] Briefly, microtiter plates are coated with a capture antibody specific for the cytokine of interest. Samples are added, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate to produce a measurable colorimetric signal.[10][13][15]

  • RT-qPCR (Real-Time Quantitative PCR): This technique is used to measure cytokine mRNA expression levels in cells or tissues. RNA is first isolated and reverse-transcribed into cDNA. Real-time PCR is then performed using primers specific for the target cytokine gene and a housekeeping gene for normalization.[9][10][28]

  • Flow Cytometry (Intracellular Staining): This method identifies and quantifies cytokine production within specific cell populations (e.g., Th17 cells producing IL-17). Cells are stimulated in the presence of a protein transport inhibitor (to trap cytokines intracellularly), then fixed, permeabilized, and stained with fluorescently-labeled antibodies against cell surface markers and the intracellular cytokine of interest.[15][16]

Conclusion

This compound exerts a potent and multifaceted impact on the cytokine network in autoimmune models. Its primary mechanism, the inhibition of DHODH, effectively controls the proliferation of pathogenic lymphocytes that drive autoimmune responses.[1][3] Furthermore, its ability to suppress critical inflammatory signaling pathways like NF-κB and JAK-STAT leads to a significant downregulation of key pro-inflammatory cytokines, including TNF-α, IFN-γ, and IL-17.[4][12] The cumulative effect is a decisive shift in the cytokine balance from a pro-inflammatory to a more regulated state. This detailed understanding of this compound's molecular and cellular effects provides a strong rationale for its clinical use and serves as a foundation for the development of next-generation immunomodulatory therapies.

References

Unraveling the Molecular Targets of Leflunomide Beyond DHODH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leflunomide, a cornerstone in the treatment of rheumatoid arthritis, is primarily recognized for its inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This mechanism effectively curtails the proliferation of activated lymphocytes, key players in the autoimmune cascade. However, a growing body of evidence reveals that the therapeutic efficacy of this compound and its active metabolite, teriflunomide (A77 1726), extends beyond this singular target. This technical guide delves into the expanding landscape of this compound's molecular interactions, exploring its off-target effects on various signaling cascades implicated in inflammation, cell proliferation, and immune regulation. By elucidating these non-DHODH targets, we aim to provide a comprehensive understanding of this compound's multifaceted mechanism of action, paving the way for novel therapeutic applications and the development of next-generation immunomodulatory agents.

Introduction

The immunomodulatory drug this compound has long been a mainstay in the clinical management of rheumatoid arthritis and other autoimmune disorders. Its conversion to the active metabolite, teriflunomide (A77 1726), and subsequent inhibition of DHODH is a well-established paradigm.[1][2][3] This targeted disruption of pyrimidine synthesis effectively halts the clonal expansion of rapidly dividing lymphocytes, thereby dampening the autoimmune response.[1][4] Nevertheless, clinical and preclinical observations have hinted at a broader spectrum of activity, suggesting that the intricate signaling networks within immune and other cells are also modulated by this drug. This guide provides a detailed exploration of these alternative molecular targets, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Key Molecular Targets Beyond DHODH

Protein Tyrosine Kinases

The inhibition of protein tyrosine kinases represents a significant DHODH-independent mechanism of this compound.[2][5][6] These enzymes are pivotal in orchestrating intracellular signaling cascades that govern cell growth, differentiation, and activation.

  • Epidermal Growth Factor (EGF) Receptor Tyrosine Kinase: The active metabolite of this compound, A77 1726, has been demonstrated to directly inhibit the tyrosine-specific kinase activity of the EGF receptor.[7] This inhibition occurs at an effective dose of 30-40 microM and has been observed in both intact cells and with purified EGF receptors.[7]

  • Early T and B Cell Signaling Kinases: At higher concentrations, A77 1726 has been shown to inhibit tyrosine kinases that are crucial for the initial stages of T and B cell signaling, contributing to its immunomodulatory effects.[2][8]

JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling route for a multitude of cytokines and growth factors. This compound has been shown to interfere with this pathway, an effect that is not reversed by the addition of uridine, indicating a DHODH-independent mechanism.[9][10]

  • Inhibition of JAK3 and STAT6 Phosphorylation: this compound has been observed to diminish the tyrosine phosphorylation of JAK3 and STAT6.[9][11] This inhibition has functional consequences, such as blocking IgG1 production.[11] The combination of this compound with JAK inhibitors is also being explored in the treatment of rheumatoid arthritis.[12][13]

PIM Kinases

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) has emerged as a direct target of teriflunomide.[14][15] These kinases are implicated in cell survival and proliferation, and their dysregulation is associated with various cancers.

  • Direct Inhibition of PIM Kinase Activity: A kinase screening assay revealed that teriflunomide directly inhibits the activity of PIM kinases.[14] Specifically, at a concentration of 200 µM, teriflunomide inhibited PIM-3 activity by over 70%.[14] This interaction leads to a downstream impairment of c-Myc signaling.[14][15]

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. This compound has been shown to suppress the activation of NF-κB, providing a molecular basis for its anti-inflammatory properties.[2][16][17][18]

  • Suppression of NF-κB Activation: this compound blocks the activation of NF-κB induced by various inflammatory stimuli, including tumor necrosis factor (TNF).[16] This suppression is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[16] Studies suggest that this compound acts downstream of NF-κB-inducing kinase (NIK).[16]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is involved in a wide range of cellular processes, including inflammation and cytokine production. This compound's active metabolite, A77 1726, has been shown to modulate this pathway in human rheumatoid arthritis synoviocytes.[19]

  • Modulation of Cytokine Secretion: At a concentration of 100 microM, A77 1726 was found to decrease the synthesis of pro-inflammatory mediators like IL-6 and prostaglandin E2 (PGE2), while increasing the secretion of the anti-inflammatory cytokine IL-1 receptor antagonist (IL-1Ra).[19] The effect on IL-10 and IL-11 secretion appeared to be associated with the activation status of p38 MAPK.[19]

Other Emerging Targets
  • TAK1-AMPK Pathway: Recent research suggests that this compound can alleviate obesity by activating the TAK1-AMPK pathway, leading to the induction of lipophagy.[20]

  • TGFβ-mediated p53/Smad2/3 Signaling: In the context of toxicology, this compound has been shown to induce nephrotoxicity through the upregulation of this signaling pathway.[21]

  • RANKL-Induced Signaling: this compound has a direct inhibitory effect on receptor activator of NF-κB ligand (RANKL)-mediated osteoclast differentiation by inhibiting the induction of nuclear factor of activated T cells c1 (NF-ATc1).[22][23] This is achieved by blocking RANKL-induced calcium signaling.[22][23]

Quantitative Data on Non-DHODH Targets

The following table summarizes the available quantitative data for the interaction of this compound and its active metabolite, A77 1726, with molecular targets other than DHODH.

Target/PathwayLigandMetricValueCell/SystemReference(s)
Protein Tyrosine Kinases
EGF Receptor Tyrosine KinaseA77 1726Effective Dose30-40 µMIntact cells and purified receptor[7]
PIM Kinases
PIM-3 KinaseTeriflunomide% Inhibition>70%In vitro kinase assay[14]
NF-κB Pathway
TNF-mediated NF-κB ActivationThis compoundMaximum Inhibition5-10 µMJurkat T cells[16]
MAPK Pathway
IL-6 and PGE2 SynthesisA77 1726Modulatory Concentration100 µMHuman RA fibroblast-like synoviocytes[19]
Cyclooxygenases
COX-1This compoundIC5031 µg/mLHuman whole blood assay
COX-2This compoundIC50185 µg/mLHuman whole blood assay
COX-1A77 1726IC5040 µg/mLHuman whole blood assay
COX-2A77 1726IC5069 µg/mLHuman whole blood assay

Experimental Protocols for Key Experiments

Kinase Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of this compound or its metabolites on the activity of a specific protein kinase.

Methodology:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/luminescent assays)

    • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

    • This compound/Teriflunomide stock solution (dissolved in DMSO)

    • 96-well microtiter plates

    • Phosphocellulose paper or other capture membrane (for radiometric assays)

    • Scintillation counter or plate reader (depending on the assay format)

  • Procedure:

    • Prepare serial dilutions of the test compound (this compound/Teriflunomide) in the kinase reaction buffer.

    • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a capture membrane).

    • Quantify the kinase activity. For radiometric assays, this involves washing the capture membrane to remove unincorporated [γ-³²P]ATP and then measuring the incorporated radioactivity using a scintillation counter. For non-radiometric assays, this may involve measuring the production of ADP or the phosphorylation of a substrate using a specific antibody and a colorimetric or fluorescent readout.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

NF-κB Reporter Gene Assay

Objective: To assess the effect of this compound on the transcriptional activity of NF-κB.

Methodology:

  • Reagents and Materials:

    • Mammalian cell line (e.g., HEK293T, HeLa)

    • NF-κB reporter plasmid (containing NF-κB response elements driving the expression of a reporter gene like luciferase or β-galactosidase)

    • Transfection reagent

    • Cell culture medium and supplements

    • This compound/Teriflunomide stock solution

    • NF-κB activating agent (e.g., TNF-α, IL-1β)

    • Luciferase assay system or β-galactosidase assay reagents

    • Luminometer or spectrophotometer

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent.

    • After transfection, treat the cells with various concentrations of this compound or teriflunomide for a specified duration.

    • Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a few hours.

    • Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

    • Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.

    • Calculate the percentage of inhibition of NF-κB transcriptional activity at each drug concentration.

Western Blot for Phosphorylated Proteins (e.g., p-STAT6, p-JAK3)

Objective: To determine the effect of this compound on the phosphorylation status of specific signaling proteins.

Methodology:

  • Reagents and Materials:

    • Cell line or primary cells of interest

    • Cell culture medium and supplements

    • This compound/Teriflunomide stock solution

    • Stimulating agent (e.g., IL-4 to induce STAT6 phosphorylation)

    • Lysis buffer (containing protease and phosphatase inhibitors)

    • SDS-PAGE gels and electrophoresis apparatus

    • Western blotting apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for the phosphorylated protein and the total protein)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Culture the cells and treat them with this compound or teriflunomide at various concentrations for a defined period.

    • Stimulate the cells with the appropriate agent to induce phosphorylation of the target protein.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the phosphorylated protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

    • Quantify the band intensities to determine the relative levels of the phosphorylated protein.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

DHODH_Independent_Mechanisms cluster_this compound This compound (A77 1726) cluster_targets Molecular Targets (Non-DHODH) cluster_outcomes Cellular Outcomes This compound This compound (Teriflunomide) PTK Protein Tyrosine Kinases (e.g., EGFR) This compound->PTK Inhibition JAK_STAT JAK-STAT Pathway (JAK3, STAT6) This compound->JAK_STAT Inhibition of Phosphorylation PIM PIM Kinases (PIM-1, PIM-3) This compound->PIM Direct Inhibition NFkB NF-κB Pathway This compound->NFkB Suppression of Activation MAPK MAPK Pathway This compound->MAPK Modulation proliferation Decreased Cell Proliferation PTK->proliferation cytokine Altered Cytokine Production JAK_STAT->cytokine PIM->proliferation apoptosis Modulation of Apoptosis PIM->apoptosis inflammation Reduced Inflammation NFkB->inflammation MAPK->inflammation MAPK->cytokine

Caption: Overview of this compound's DHODH-independent molecular targets and their cellular consequences.

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor JAK JAK cytokine_receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization gene_expression Gene Expression (e.g., pro-inflammatory) STAT_dimer->gene_expression Nuclear Translocation & Transcription This compound This compound (A77 1726) This compound->JAK Inhibits Phosphorylation cytokine Cytokine cytokine->cytokine_receptor

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, This compound) start->prepare_reagents reaction_setup Set up Kinase Reaction in 96-well Plate prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction quantify Quantify Kinase Activity (e.g., Radioactivity, Luminescence) stop_reaction->quantify analyze Analyze Data (Calculate % Inhibition, IC50) quantify->analyze end End analyze->end

Caption: General experimental workflow for a kinase inhibition assay.

Conclusion and Future Directions

While the inhibition of DHODH remains a central tenet of this compound's mechanism of action, it is clear that its therapeutic profile is shaped by a more complex interplay with multiple intracellular signaling pathways. The evidence presented in this guide highlights the drug's ability to modulate protein tyrosine kinases, the JAK-STAT and MAPK pathways, NF-κB signaling, and PIM kinases. These off-target effects likely contribute to the clinical efficacy of this compound and may also be responsible for some of its adverse effects.

A deeper understanding of these DHODH-independent mechanisms opens up new avenues for drug development. By dissecting the specific contributions of each target to the overall therapeutic and toxicological profile of this compound, it may be possible to design novel immunomodulatory agents with improved efficacy and a more favorable safety profile. Future research should focus on:

  • Quantitative Characterization: Obtaining more precise quantitative data (e.g., Ki, Kd values) for the interaction of this compound and its metabolites with these alternative targets.

  • Structural Biology: Elucidating the crystal structures of this compound/teriflunomide in complex with these non-DHODH targets to understand the molecular basis of interaction.

  • Translational Studies: Investigating the clinical relevance of these off-target effects in patients receiving this compound therapy.

By continuing to unravel the intricate molecular pharmacology of this compound, the scientific community can leverage this knowledge to innovate in the field of autoimmune and inflammatory disease treatment.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assays with Leflunomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro effects of Leflunomide on cell viability. This compound is an immunosuppressive drug that primarily functions by inhibiting de novo pyrimidine synthesis.[1][2][3] Its active metabolite, A77 1726 (teriflunomide), blocks the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a critical step in the synthesis of pyrimidines required for DNA and RNA synthesis.[1][2][4] This inhibition leads to cell cycle arrest and a reduction in cell proliferation, particularly in rapidly dividing cells like activated lymphocytes.[2][4][5] At higher concentrations, this compound may also inhibit tyrosine kinases.[1][4][5]

This document outlines two common methods for evaluating the cytotoxic and cytostatic effects of this compound: the MTT assay for metabolic activity and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.

Key Signaling Pathway Affected by this compound

This compound's primary mechanism of action involves the inhibition of the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of activated T and B lymphocytes.[2] This targeted inhibition leads to a depletion of the pyrimidine pool, causing cell cycle arrest at the G1 phase and subsequently impacting cell viability.[2][4]

Leflunomide_Pathway cluster_cell Cell cluster_mito Mitochondrion This compound This compound (Prodrug) A77_1726 A77 1726 (Teriflunomide - Active Metabolite) This compound->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits Proliferation Cell Proliferation A77_1726->Proliferation Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo PyrimidinePool Pyrimidine Pool (UMP, CTP, UTP) DeNovo->PyrimidinePool Leads to DNA_RNA DNA & RNA Synthesis PyrimidinePool->DNA_RNA CellCycle Cell Cycle Progression (G1 to S phase) DNA_RNA->CellCycle CellCycle->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to (in some cells) Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Viability Assays start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (and controls) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate MTT MTT Assay (Metabolic Activity) incubate->MTT AnnexinV Annexin V / PI Staining (Apoptosis) incubate->AnnexinV measure Data Acquisition MTT->measure AnnexinV->measure analyze Data Analysis (IC50, % Apoptosis) measure->analyze end End: Results analyze->end

References

Application Note: Establishing a Leflunomide-Resistant Cell Line for Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leflunomide is an immunosuppressive drug used in the treatment of rheumatoid arthritis. It functions as a prodrug, rapidly converting to its active metabolite A77 1726 (teriflunomide), which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, responsible for the production of nucleotides required for DNA and RNA synthesis.[3][4] By inhibiting DHODH, this compound depletes the pyrimidine pool, leading to a G1 phase cell cycle arrest and inhibiting the proliferation of rapidly dividing cells like activated lymphocytes.[5][6]

The development of drug resistance is a major challenge in cancer therapy and for the long-term efficacy of immunomodulatory drugs. Understanding the mechanisms by which cells become resistant to a specific drug is crucial for the development of novel therapeutic strategies and for validating the drug's target. Establishing a this compound-resistant cell line in vitro provides a powerful tool to investigate these resistance mechanisms. This application note provides a detailed protocol for generating a this compound-resistant cell line and for its subsequent characterization to validate DHODH as the primary target and to explore potential off-target effects and resistance pathways.

Data Presentation

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Cell LineInsert Value1
This compound-Resistant Cell LineInsert ValueCalculate Value

Table 2: Gene Expression Analysis of DHODH in Parental and Resistant Cell Lines by qPCR

Cell LineRelative DHODH mRNA ExpressionFold Change
Parental Cell Line1.01.0
This compound-Resistant Cell LineInsert ValueCalculate Value

Table 3: Protein Expression Analysis of DHODH in Parental and Resistant Cell Lines by Western Blot

Cell LineNormalized DHODH Protein LevelFold Change
Parental Cell Line1.01.0
This compound-Resistant Cell LineInsert ValueCalculate Value

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line

This protocol describes the generation of a this compound-resistant cell line using a stepwise dose-escalation method.

Materials:

  • Parental cancer cell line of choice (e.g., a leukemia or lymphoma cell line)

  • Complete cell culture medium

  • This compound (or its active metabolite, teriflunomide)

  • Cell culture flasks and plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of this compound:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo, see Protocol 2) with a range of this compound concentrations on the parental cell line to determine the half-maximal inhibitory concentration (IC50).

  • Initiate Drug Selection:

    • Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately one-tenth to one-fifth of the determined IC50.

  • Stepwise Increase in Drug Concentration:

    • Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.

    • Monitor the cells closely for signs of toxicity and proliferation. It is normal for a significant portion of the cells to die after each dose escalation.

    • Allow the surviving cells to repopulate the flask before the next passage and dose increase.

  • Maintenance and Expansion:

    • Continue this process of stepwise dose escalation over a period of several months. The development of a resistant cell line can take 6-12 months or longer.[7]

    • Once the cells are able to proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50), the resistant cell line is considered established.

  • Cryopreservation:

    • At each stage of successful adaptation to a higher drug concentration, it is advisable to cryopreserve a stock of the cells.

  • Validation of Resistance:

    • Confirm the resistance of the established cell line by performing a cell viability assay and comparing its IC50 value to that of the parental cell line. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Parental and this compound-resistant cells

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed the parental and resistant cells in separate opaque-walled 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include wells with untreated cells as a control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values for both cell lines.

Protocol 3: Western Blotting for DHODH Expression

This protocol is for analyzing the protein expression level of DHODH.

Materials:

  • Parental and this compound-resistant cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-DHODH antibody (e.g., from Cell Signaling Technology #80981, used at a 1:1000 dilution).[8][9]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the parental and resistant cells and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-DHODH antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip and re-probe the membrane with a loading control antibody to normalize the DHODH protein levels.

Protocol 4: Quantitative PCR (qPCR) for DHODH Gene Expression

This protocol is for analyzing the mRNA expression level of the DHODH gene.

Materials:

  • Parental and this compound-resistant cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for human DHODH and a housekeeping gene (e.g., GAPDH or ACTB).

    • DHODH Forward Primer: GAGGACATTGCCAGTGTGGTCA[10]

    • DHODH Reverse Primer: TTCCCACTCAGCCCTCCTGTTT[10]

Procedure:

  • Extract total RNA from parental and resistant cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with the cDNA, primers, and qPCR master mix. A typical thermal cycling program is:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute[10]

  • Perform a melting curve analysis to ensure the specificity of the amplified product.

  • Calculate the relative expression of DHODH mRNA in the resistant cells compared to the parental cells using the ΔΔCt method, normalized to the housekeeping gene.

Mandatory Visualization

experimental_workflow cluster_establishment Cell Line Establishment cluster_validation Target Validation start Parental Cell Line ic50 Determine this compound IC50 start->ic50 selection Culture with low-dose This compound ic50->selection escalation Stepwise Dose Escalation selection->escalation Repeat for several months resistant_line Established this compound- Resistant Cell Line escalation->resistant_line viability_assay Cell Viability Assay (IC50 Comparison) resistant_line->viability_assay western_blot Western Blot (DHODH Protein) resistant_line->western_blot qpcr qPCR (DHODH mRNA) resistant_line->qpcr leflunomide_pathway cluster_synthesis De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Cell_Cycle G1 Phase Arrest This compound This compound (Teriflunomide) DHODH DHODH This compound->DHODH Inhibition DHODH->Cell_Cycle Inhibition of proliferation resistance_pathway cluster_resistance Mechanisms of this compound Resistance DHODH_mutation DHODH Gene Mutation or Amplification DHODH DHODH DHODH_mutation->DHODH Altered drug binding or increased expression Salvage_pathway Upregulation of Pyrimidine Salvage Pathway (e.g., UCK2) Cell_Survival Cell Proliferation and Survival Salvage_pathway->Cell_Survival Bypass DHODH inhibition Other_pathways Alterations in other pathways (e.g., c-Myc, PIM, PI3K/Akt) Other_pathways->Cell_Survival Promote survival signals This compound This compound This compound->DHODH DHODH->Cell_Survival

References

Application Notes and Protocols for Leflunomide in Mouse Models of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of leflunomide in preclinical mouse models of rheumatoid arthritis (RA). This document outlines effective dosage ranges, detailed experimental protocols for arthritis induction and treatment, and the underlying mechanism of action of this compound.

Introduction

This compound is a disease-modifying antirheumatic drug (DMARD) approved for the treatment of rheumatoid arthritis.[1][2][3] Its therapeutic effect is mediated by its active metabolite, A77 1726, which primarily acts by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][3][4][5] This enzyme is crucial for the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. Activated lymphocytes, which play a key role in the pathogenesis of RA, have a high demand for pyrimidines to support their proliferation. By blocking DHODH, this compound's active metabolite A77 1726 depletes the pyrimidine pool in these cells, leading to cell cycle arrest and a reduction in the inflammatory response.[1][4][5]

This compound Dosage in Mouse Models of Arthritis

The effective dosage of this compound can vary depending on the specific mouse model, the severity of the disease, and the desired therapeutic outcome. The following table summarizes dosages reported in the literature for various mouse models of arthritis and inflammation.

Mouse ModelStrainThis compound DosageAdministration RouteTreatment ScheduleReference
Collagen-Induced Arthritis (CIA)DBA/1Not specified in abstract, but daily administration for 14 days post-immunization.Oral gavageDaily for 14 days[6]
Collagen-Induced Arthritis (CIA)Not Specified30 mg/kg and 60 mg/kg (of a this compound analogue, UTL-5b)Not SpecifiedNot Specified[7]
Spontaneous Arthritis (IL-1Ra knockout)Not Specified10 mg/kg and 30 mg/kg (of active metabolite A77 1726)Not SpecifiedNot SpecifiedNot Found
Immunological Liver InjuryNot Specified4, 12, and 36 mg/kgIntragastricAt 0, 4, 8, and 12 hours post-LPS injection[8]
This compound-induced Lung InjuryAlbino mice2.5, 5, and 10 mg/kgOral gavageEvery other day for 8 weeks[9]
Pancreatic Carcinoma (SCID mouse model)SCID5 mg/kg this compound; 2.5, 5, and 10 mg/kg A77 1726Intraperitoneal injectionNot Specified[8]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

The Collagen-Induced Arthritis (CIA) model is the most widely used animal model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles (26G)

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) for the primary immunization or Incomplete Freund's Adjuvant (IFA) for the booster immunization. Emulsify until a stable, thick emulsion is formed (a drop of the emulsion should not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.

  • This compound Treatment:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound orally via gavage at the desired dosage. Treatment can be initiated either prophylactically (before or at the time of immunization) or therapeutically (after the onset of clinical signs of arthritis). A common therapeutic regimen starts on day 14 post-primary immunization and continues daily.[6]

  • Assessment of Arthritis:

    • Monitor mice regularly for the onset and severity of arthritis, typically starting from day 21.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling of the paw, 3 = severe swelling of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.

This compound Administration by Oral Gavage

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes

Protocol:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose and the body weight of the mice.

    • Suspend the this compound powder in the vehicle. Ensure the suspension is homogenous before each administration.

  • Oral Gavage Procedure:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Slowly administer the this compound suspension.

    • Carefully remove the needle and monitor the mouse for any signs of distress.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound's active metabolite, A77 1726, is the inhibition of DHODH, which disrupts the de novo pyrimidine synthesis pathway. This selectively affects rapidly proliferating cells like activated lymphocytes.

Leflunomide_Pathway cluster_extracellular Extracellular cluster_cell Activated T-Lymphocyte cluster_cytoplasm Cytoplasm / Mitochondria cluster_nucleus Nucleus This compound This compound A77_1726 A77 1726 (Active Metabolite) This compound->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes PyrimidinePool Pyrimidine Pool (UMP, CTP, TTP) DeNovo->PyrimidinePool Produces DNA_RNA_Synthesis DNA & RNA Synthesis PyrimidinePool->DNA_RNA_Synthesis Required for CellCycle Cell Cycle Progression (G1 to S phase) DNA_RNA_Synthesis->CellCycle Enables Proliferation Lymphocyte Proliferation CellCycle->Proliferation Inflammation Inflammatory Cytokine Production Proliferation->Inflammation Drives

Caption: Mechanism of action of this compound in T-lymphocytes.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of collagen-induced arthritis.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment start Day 0: Primary Immunization (Collagen + CFA) boost Day 21: Booster Immunization (Collagen + IFA) start->boost treatment_start Day 14-21: Initiate this compound Treatment (Oral Gavage) boost->treatment_start treatment_continue Daily Treatment treatment_start->treatment_continue monitoring Regular Monitoring: - Clinical Score - Paw Thickness treatment_continue->monitoring endpoint Endpoint Analysis: - Histopathology of Joints - Cytokine Profiling - Immune Cell Analysis monitoring->endpoint

Caption: Experimental workflow for this compound in a CIA mouse model.

References

Application Notes: Using Leflunomide in Combination with Methotrexate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Methotrexate (MTX) is a cornerstone disease-modifying antirheumatic drug (DMARD) for treating rheumatoid arthritis (RA).[1] However, a subset of patients may not respond adequately to MTX monotherapy. Combining DMARDs with complementary mechanisms of action is a rational approach to enhance therapeutic efficacy.[2] Leflunomide (LEF), an isoxazole derivative, presents a strong candidate for combination therapy with MTX due to their distinct and potentially synergistic modes of action.[1] Preclinical studies are essential for elucidating the synergistic effects and safety profile of this combination before clinical application. These notes provide an overview of the preclinical rationale, key findings, and detailed protocols for investigating the this compound and Methotrexate combination.

Mechanism of Action The enhanced efficacy of combining this compound and Methotrexate stems from their complementary attacks on different metabolic pathways crucial for lymphocyte proliferation and inflammation.[3]

  • This compound: The active metabolite of this compound, A77 1726, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3] By blocking this pathway, this compound arrests the proliferation of activated T cells, a key driver of the autoimmune response in RA.[1][2]

  • Methotrexate: Low-dose MTX has multiple anti-inflammatory effects. It inhibits purine biosynthesis and the production of pro-inflammatory cytokines.[2] Additionally, in animal models, MTX has been shown to cause the release of adenosine, a potent endogenous anti-inflammatory agent.[1][2]

By simultaneously targeting both pyrimidine and purine synthesis, the combination provides a more comprehensive blockade of nucleotide synthesis, leading to a potent immunomodulatory effect.[3] This dual action is believed to be synergistic, resulting in greater anti-inflammatory activity than either drug alone.[3][4]

G cluster_drugs Combination Drugs cluster_pathways Target Pathways cluster_effects Cellular & Inflammatory Effects cluster_outcome Therapeutic Outcome LEF This compound (A77 1726) PYR De Novo Pyrimidine Synthesis (DHODH) LEF->PYR Inhibits MTX Methotrexate PUR Purine Synthesis MTX->PUR Inhibits ADEN Adenosine Release MTX->ADEN Promotes LYMPH Arrest of T-Cell Proliferation PYR->LYMPH PUR->LYMPH CYTO Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) ADEN->CYTO LYMPH->CYTO OUTCOME Reduced Joint Inflammation & Damage LYMPH->OUTCOME NFKB Suppression of NF-κB Complex CYTO->NFKB NFKB->OUTCOME

Caption: Synergistic mechanisms of this compound and Methotrexate. (Max Width: 760px)

Preclinical Data Summary

In Vitro Efficacy: Cytokine Inhibition

An in vitro study using a co-culture of synovial macrophages from RA patients and an activated T cell line (Jurkat) demonstrated the additive inhibitory effects of the combination on key pro-inflammatory cytokines.[5][6] The active metabolite of this compound (Lef-M/A771726) was combined with a fixed dose of Methotrexate.

Table 1: Intracellular Cytokine Reduction in Synovial Macrophages

Treatment Group (vs. Untreated Control) TNF-α Reduction IL-1β Reduction IL-6 Reduction Citation
Lef-M (1 µmol/l) + MTX (50 ng/ml) 29% (p<0.05) 56% (p<0.001) 59% (p<0.001) [5]
Lef-M (10 µmol/l) + MTX (50 ng/ml) 37% (p<0.01) 43% (p<0.001) 62% (p<0.001) [5]

| Lef-M (30 µmol/l) + MTX (50 ng/ml) | 49% (p<0.001) | 50% (p<0.001) | 71% (p<0.001) |[5] |

The combination also significantly reduced the expression of ICAM-1, COX1, COX2, and the NF-κB complex.[6]

In Vivo Efficacy & Toxicity: Rodent Arthritis Model

A study utilizing the adjuvant-induced arthritis (AIA) model in rats was conducted to assess the efficacy and safety of the combination.

Table 2: Summary of Findings in Adjuvant-Induced Arthritis (AIA) Rat Model

Treatment Group Efficacy Outcomes Safety/Toxicity Outcomes Citation
Methotrexate (MTX) Improved ankle circumference & clinical scores Myelosuppression; Significant negative effect on splenic histopathology [7]
This compound (5 mg/kg/day) Improved ankle circumference & clinical scores Dose-dependent increase in liver fibrosis [7]
This compound (10 mg/kg/day) Improved ankle circumference & clinical scores Myelosuppression comparable to MTX; Higher liver fibrosis score than MTX [7]
MTX + LEF (5 mg/kg/day) Higher therapeutic benefit compared to monotherapies Greater myelosuppressive toxicity observed [7]

| MTX + LEF (10 mg/kg/day) | Higher therapeutic benefit compared to monotherapies | Greater myelosuppressive toxicity; Highest degree of liver fibrosis |[7] |

These results indicate that while the combination provides superior therapeutic benefits, it also carries a risk of increased toxicity, particularly myelosuppression and hepatotoxicity.[7] This underscores the need for careful monitoring in clinical applications.[7]

Experimental Protocols

Protocol 1: In Vivo Adjuvant-Induced Arthritis (AIA) in Rats

This protocol is designed to compare the efficacy and safety of this compound and Methotrexate monotherapy versus combination therapy in a rat model of rheumatoid arthritis.[7]

1. Animals and Acclimatization:

  • Use male Wistar rats (or a similar strain), typically 8 weeks old.[8]

  • House animals in a controlled environment (e.g., 22±3°C, 55±5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.[8]

  • Allow for a one-week acclimatization period before the start of the experiment.

2. Arthritis Induction:

  • Prepare an emulsion of Freund's Complete Adjuvant (FCA).

  • On Day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the subplantar region of the right hind paw of each rat (excluding the sham control group).

3. Experimental Groups (Example): [7]

  • Group 1: Sham Control (No arthritis induction, no treatment)

  • Group 2: Vehicle Control (AIA induced, treated with vehicle)

  • Group 3: Methotrexate Monotherapy (e.g., 1.5 mg/kg, oral gavage)[8]

  • Group 4: this compound Monotherapy (Low Dose: 5 mg/kg/day, oral gavage)[7]

  • Group 5: this compound Monotherapy (High Dose: 10 mg/kg/day, oral gavage)[7]

  • Group 6: Combination Therapy 1 (MTX + Low Dose LEF)[7]

  • Group 7: Combination Therapy 2 (MTX + High Dose LEF)[7]

4. Dosing and Administration:

  • Begin treatment on a predetermined day post-induction (e.g., Day 21) and continue for a specified duration (e.g., until Day 42).[8]

  • Administer drugs daily via oral gavage. Prepare fresh solutions or suspensions as required.

5. Efficacy Assessment:

  • Clinical Score: Score arthritis severity in each paw on a scale of 0-4 (0=normal, 4=severe swelling and erythema) at regular intervals.

  • Paw/Ankle Measurement: Measure the circumference or volume of the hind paws using a digital caliper or plethysmometer.

  • Histopathology: At the end of the study, sacrifice animals and collect hind knee/ankle joints.[8] Fix in 10% formalin, decalcify, and process for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, cartilage erosion, and bone destruction.[7][8]

6. Safety and Toxicity Assessment: [7]

  • Hematology: Collect blood samples for a complete blood count (CBC) to assess for myelosuppression.

  • Hepatotoxicity: Collect blood for liver function tests (ALT, AST). Harvest liver tissue for histopathological analysis, specifically assessing for fibrosis.

  • Bone Marrow & Spleen: Assess bone marrow cellularity and splenic histopathology for signs of toxicity.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Animal Acclimatization (Wistar Rats) B 2. Group Assignment (n=7 groups) A->B C 3. Arthritis Induction (Day 0) (Freund's Adjuvant Injection) B->C D 4. Disease Development (Day 1-20) C->D E 5. Treatment Period (Day 21-42) (Oral Gavage: MTX, LEF, Combo) D->E F 6. Efficacy Monitoring (Clinical Score, Paw Volume) D->F Monitor E->F Monitor G 7. Endpoint Analysis (Day 42) E->G H Histopathology (Joints, Liver) G->H I Hematology (CBC) & Bone Marrow Cellularity G->I

Caption: Experimental workflow for the In Vivo AIA rat model. (Max Width: 760px)
Protocol 2: In Vitro T-Cell and Synovial Macrophage Co-Culture Model

This protocol evaluates the direct anti-inflammatory effects of the drug combination on human immune cells involved in RA pathology.[5][6]

1. Cell Isolation and Culture:

  • Synovial Macrophages (SM): Isolate SM from synovial tissue obtained from RA patients undergoing arthroplasty. Culture the cells in an appropriate medium (e.g., RPMI-1640 supplemented with FBS, antibiotics).

  • T-Cell Line: Use an activated human T-cell line, such as Jurkat cells. Maintain the cell line according to the supplier's instructions.

2. Co-Culture Setup:

  • Seed the isolated synovial macrophages in culture plates and allow them to adhere.

  • Once adhered, add the Jurkat T-cells to the macrophage culture to establish the co-culture system.

3. Drug Treatment:

  • Prepare stock solutions of Methotrexate and this compound's active metabolite (A771726 or Lef-M).

  • Treat the co-cultures with the drugs, alone and in combination, at various concentrations. Include an untreated control group.

  • Example treatment groups:[5]

    • Control (untreated)

    • MTX alone (50 ng/ml)

    • Lef-M alone (1, 10, 30 µmol/l)

    • Combination: MTX (50 ng/ml) + Lef-M (1, 10, or 30 µmol/l)

  • Incubate the treated cells for a specified period (e.g., 24-48 hours).

4. Endpoint Analysis:

  • Cytokine Measurement (ELISA): Collect the culture supernatants. Quantify the levels of secreted pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using commercially available ELISA kits.[6]

  • Immunocytochemistry (ICC): Fix the cells and perform ICC to visualize and quantify the intracellular expression of target proteins like TNF-α, IL-1β, IL-6, and ICAM-1.[6]

  • Western Blot / RT-PCR: Lyse the cells to extract protein or RNA. Use Western Blot to analyze the expression of proteins like COX1, COX2, and NF-κB components.[6] Use RT-PCR to analyze the gene expression levels of these targets.[6]

G cluster_logic Logical Framework for Preclinical Evaluation Rationale Rationale: Complementary Mechanisms Model Preclinical Models Rationale->Model InVitro In Vitro: Human Cell Co-Culture Model->InVitro InVivo In Vivo: Rodent Arthritis Model Model->InVivo Efficacy Efficacy: Cytokine Inhibition, Arthritis Score Reduction InVitro->Efficacy InVivo->Efficacy Toxicity Toxicity: Myelosuppression, Hepatotoxicity InVivo->Toxicity Endpoints Key Endpoints Conclusion Conclusion: Synergistic Efficacy with Potential Toxicity Efficacy->Conclusion Toxicity->Conclusion

Caption: Logical relationship of preclinical combination therapy evaluation. (Max Width: 760px)

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Leflunomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Leflunomide in bulk drug and pharmaceutical formulations. This compound, a disease-modifying antirheumatic drug (DMARD), functions by inhibiting pyrimidine synthesis.[1] Its active metabolite, teriflunomide (A77 1726), is responsible for its immunomodulatory effects.[1] Accurate quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. The described method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision.

Introduction

This compound is an isoxazole derivative that exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.[1][2] By blocking this pathway, this compound's active metabolite, teriflunomide, arrests the cell cycle in the G1 phase, thereby suppressing the autoimmune response implicated in rheumatoid arthritis.[1][3] Given its therapeutic importance, a reliable analytical method for the quantification of this compound is essential for pharmaceutical quality control and research. This document provides a detailed protocol for an HPLC method suitable for this purpose.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions derived from established methods.[4][5][6][7]

ParameterSpecification
HPLC System Isocratic Pumping System, UV-Vis Detector
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol:Water (60:40 v/v) or Acetonitrile:Water (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 251 nm, 260 nm, or 285 nm
Column Temperature Ambient (25 °C)
Run Time Approximately 8-10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the appropriate volumes of HPLC-grade solvents. For instance, for a Methanol:Water (60:40 v/v) mobile phase, mix 600 mL of methanol with 400 mL of HPLC-grade water. Degas the solution by sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-40 µg/mL).[5]

Detailed Protocol

  • System Suitability: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the 20 µL of a working standard solution (e.g., 10 µg/mL) six times to evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak areas.

  • Calibration Curve: Inject 20 µL of each working standard solution in triplicate. Record the peak area for each concentration. Plot a calibration curve of peak area versus concentration and determine the linearity by calculating the correlation coefficient (R²). The method should demonstrate good linearity, with R² values typically >0.999.[6]

  • Sample Preparation (Tablet Formulation):

    • Weigh and finely powder at least 20 tablets to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

  • Analysis of Formulation: Inject 20 µL of the prepared sample solution in triplicate into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the mean peak area of the sample with the calibration curve.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, and the following table summarizes the typical performance characteristics.

Validation ParameterTypical Results
Linearity (µg/mL) 1 - 40
Correlation Coefficient (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.078 µg/mL
Limit of Quantification (LOQ) ~2.14 µg/mL

Data synthesized from multiple sources for representative values.[6][8][9]

Visualizations

This compound Quantification Workflow

G Figure 1: HPLC Workflow for this compound Quantification cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection (20 µL) C->D E Isocratic Elution (C18 Column) D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Area Calculation G->H I Concentration Quantification H->I

Caption: HPLC Workflow for this compound Quantification.

This compound Mechanism of Action

G Figure 2: Signaling Pathway of this compound's Active Metabolite cluster_cell Cellular Processes This compound This compound (Prodrug) Teriflunomide Teriflunomide (A77 1726 - Active) This compound->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Lymphocyte Activated Lymphocyte Proliferation DNA_RNA->Lymphocyte Immune Suppressed Immune Response Lymphocyte->Immune Leads to

Caption: Signaling Pathway of this compound's Active Metabolite.

Conclusion

The HPLC method described provides a simple, accurate, and reliable means for the quantification of this compound in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be adapted for other applications, such as stability studies and the analysis of biological samples with appropriate sample preparation. The validation data confirms that the method is robust and fit for its intended purpose.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Leflunomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of Leflunomide on immune cells. This document includes an overview of this compound's mechanism of action, detailed experimental protocols for various flow cytometry-based assays, and a summary of expected quantitative outcomes.

Introduction to this compound's Immunomodulatory Effects

This compound is an isoxazole derivative with potent immunomodulatory properties, primarily used in the treatment of rheumatoid arthritis. It functions as a prodrug, rapidly converting to its active metabolite, A77 1726 (teriflunomide), upon administration. The principal mechanism of action of A77 1726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.

Activated lymphocytes, which undergo rapid proliferation, have a high demand for pyrimidines to support DNA and RNA synthesis. By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of lymphocyte proliferation. This cytostatic effect is particularly potent against activated T and B cells, which are key mediators of autoimmune responses. At higher concentrations, this compound's active metabolite has also been shown to inhibit tyrosine kinases involved in lymphocyte signaling pathways.

Flow cytometry is an indispensable tool for dissecting the cellular mechanisms of this compound. It allows for the precise quantification of various cellular parameters on a single-cell basis, providing detailed insights into the drug's impact on immunophenotype, cell cycle progression, apoptosis, and cytokine production.

Data Presentation: Quantitative Effects of this compound on Immune Cells

The following tables summarize the quantitative effects of this compound's active metabolite, A77 1726, on various immune cell parameters as determined by flow cytometry and other proliferation assays.

Table 1: Antiproliferative Effects of A77 1726 on B-Cell Lines

Cell LineIC50 (µM)Assay
Daudi13MTT Assay
Ramos18MTT Assay
69729MTT Assay
Raji39MTT Assay
WaC3CD589MTT Assay
[1]

Table 2: Effect of this compound on T-Cell Subsets in a Murine Model of Collagen-Induced Arthritis (CIA)

Cell PopulationTreatment GroupPercentage of Splenocytes (%)
Th17 (CD4+IL-17+) Control0.58 ± 0.12
CIA1.38 ± 0.21
CIA + this compound0.77 ± 0.14
Treg (CD4+CD25+Foxp3+) Control1.98 ± 0.08
CIA0.90 ± 0.12
CIA + this compound1.21 ± 0.10
[2][3]

Table 3: this compound-Induced Cell Cycle Arrest

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Raji (B-Cell Line) Control--19
A77 1726 (200 µM)--4.9
BE(2)-C (Neuroblastoma) Control-38.06-
This compound (100 µM, 72h)-79.17-
SK-N-DZ (Neuroblastoma) Control-39.19-
This compound (100 µM, 72h)-67.71-
SK-N-F1 (Neuroblastoma) Control-15.17-
This compound (100 µM, 72h)-53.62-
[1][4][5]

Table 4: this compound-Induced Apoptosis

Cell LineTreatmentApoptotic Cells (%)
BE(2)-C (Neuroblastoma) Control (DMSO, 72h)15.7
This compound (100 µM, 72h)68.9
SK-N-DZ (Neuroblastoma) Control (DMSO, 72h)14.1
This compound (100 µM, 72h)34.4
SK-N-F1 (Neuroblastoma) Control (DMSO, 72h)11.1
This compound (100 µM, 72h)36.6
[5]

Signaling Pathways and Experimental Workflows

Leflunomide_Mechanism_of_Action cluster_pathway Primary Mechanism This compound This compound (Prodrug) A77_1726 A77 1726 (Teriflunomide) Active Metabolite This compound->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits TyrosineKinases Tyrosine Kinases (Higher Concentrations) A77_1726->TyrosineKinases Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes CellCycleArrest Cell Cycle Arrest (G1/S Phase) DHODH->CellCycleArrest Depletion of UMP leads to UMP Uridine Monophosphate (UMP) DeNovo->UMP DeNovo->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA UMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation DNA_RNA->Proliferation Signaling TCR/BCR Signaling TyrosineKinases->Signaling

Caption: Mechanism of action of this compound.

Flow_Cytometry_Workflow cluster_assays Flow Cytometry Assays start Isolate Immune Cells (e.g., PBMCs) treatment Culture and Treat with this compound (and Controls) start->treatment harvest Harvest Cells treatment->harvest staining Stain for Flow Cytometry harvest->staining immunophenotyping Immunophenotyping (Surface Markers) staining->immunophenotyping cell_cycle Cell Cycle Analysis (Propidium Iodide) staining->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI) staining->apoptosis cytokines Intracellular Cytokine Staining staining->cytokines acquisition Data Acquisition (Flow Cytometer) analysis Data Analysis acquisition->analysis immunophenotyping->acquisition cell_cycle->acquisition apoptosis->acquisition cytokines->acquisition

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Preparation and Treatment of Immune Cells

This initial protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and their subsequent treatment with this compound.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or its active metabolite, A77 1726)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Counting and Seeding: Wash the isolated PBMCs twice with PBS. Resuspend the cells in complete RPMI-1640 medium. Perform a cell count and assess viability using Trypan Blue exclusion. Seed the cells at a desired density (e.g., 1 x 10^6 cells/mL) in appropriate cell culture plates.

  • This compound Preparation: Prepare a stock solution of this compound or A77 1726 in DMSO. Further dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the cell culture is non-toxic (typically <0.1%).

  • Cell Treatment: Add the diluted this compound solutions to the seeded cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and an untreated control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Stimulation (for activation marker and cytokine analysis): For assays requiring cell activation, add appropriate stimuli (e.g., PMA and Ionomycin, or anti-CD3/CD28 antibodies) for a specified duration before harvesting the cells. For intracellular cytokine staining, a protein transport inhibitor (e.g., Brefeldin A or Monensin) should be added during the last 4-6 hours of stimulation.

Immunophenotyping of Cell Surface Markers

This protocol is for the identification and quantification of different immune cell subsets based on their surface marker expression.

Materials:

  • This compound-treated and control cells

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD25, CD69, HLA-DR)

  • Flow cytometry tubes

Procedure:

  • Harvest and Wash: Harvest the treated and control cells and transfer them to flow cytometry tubes. Wash the cells once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated amounts of fluorochrome-conjugated antibodies.

  • Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.

  • Wash: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Acquisition: Analyze the samples on a flow cytometer.

Cell Cycle Analysis with Propidium Iodide

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Harvest and Wash: Harvest approximately 1 x 10^6 cells per sample. Wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.

  • Incubation: Incubate the cells for at least 30 minutes at 4°C. Cells can be stored at -20°C for longer periods.

  • Wash: Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI signal.

Apoptosis Assay using Annexin V and Propidium Iodide

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V Binding Buffer (1X)

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometry tubes

Procedure:

  • Harvest and Wash: Harvest the cells and wash them once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Acquisition: Analyze the samples immediately (within 1 hour) on a flow cytometer.

Intracellular Cytokine Staining

This protocol is for the detection of cytokine production within individual cells.

Materials:

  • Stimulated, this compound-treated, and control cells

  • Flow Cytometry Staining Buffer

  • Fixation/Permeabilization solution (commercially available kits are recommended)

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated antibodies against cell surface and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-10, IL-17)

  • Flow cytometry tubes

Procedure:

  • Surface Staining: Perform cell surface staining as described in the Immunophenotyping protocol (Section 2).

  • Fixation: After surface staining and washing, resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature in the dark.

  • Permeabilization: Wash the cells with Permeabilization/Wash Buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in Permeabilization/Wash Buffer containing the pre-titrated amounts of fluorochrome-conjugated anti-cytokine antibodies.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Wash: Wash the cells twice with Permeabilization/Wash Buffer.

  • Resuspension: Resuspend the cell pellet in Flow Cytometry Staining Buffer.

  • Acquisition: Analyze the samples on a flow cytometer.

References

Application Notes and Protocols for In Vivo Imaging to Assess Leflunomide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leflunomide is an isoxazole derivative with anti-inflammatory and immunomodulatory properties, widely used in the treatment of rheumatoid arthritis (RA) and other autoimmune diseases. Its primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This inhibition preferentially affects rapidly proliferating cells, such as activated lymphocytes, which are key mediators in the pathogenesis of RA.

In vivo imaging techniques are indispensable tools for the preclinical and clinical assessment of this compound's efficacy. They provide objective, quantifiable, and longitudinal data on the drug's impact on inflammation, synovitis, bone erosion, and other pathological hallmarks of arthritis. This document provides detailed application notes and protocols for utilizing various imaging modalities to evaluate the therapeutic effects of this compound.

Mechanism of Action of this compound

This compound is a prodrug that is rapidly converted to its active metabolite, A77 1726 (teriflunomide). A77 1726 is a potent, non-competitive, and reversible inhibitor of DHODH. By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This leads to a cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of activated T and B lymphocytes. This targeted action on lymphocytes reduces the production of pro-inflammatory cytokines and autoantibodies, mitigating the inflammatory cascade in the synovium.

This compound This compound A771726 A77 1726 (Teriflunomide) This compound->A771726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A771726->DHODH Inhibits Pyrimidine De novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Lymphocyte Activated Lymphocyte Proliferation Pyrimidine->Lymphocyte Required for Inflammation Inflammation & Joint Damage Lymphocyte->Inflammation Mediates

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

In Vivo Imaging Modalities

A variety of imaging techniques can be employed to assess the efficacy of this compound in both preclinical animal models of arthritis and in clinical settings with RA patients.

Magnetic Resonance Imaging (MRI)

MRI is a powerful, non-invasive imaging modality that provides excellent soft-tissue contrast, making it ideal for visualizing synovial inflammation (synovitis), bone marrow edema (osteitis), and bone erosions.

Application Notes:

Dynamic contrast-enhanced MRI (DCE-MRI) is particularly sensitive for detecting and quantifying synovial inflammation.[3][4] The technique involves the rapid acquisition of images before, during, and after the administration of a gadolinium-based contrast agent. The rate of signal enhancement in the synovium is proportional to blood flow and vascular permeability, both of which are increased in active synovitis. This compound treatment has been shown to significantly reduce synovial inflammation as measured by DCE-MRI.[3][4]

Quantitative Data Presentation:

ParameterThis compoundMethotrexateP-valueReference
Change in Initial Rate of Enhancement (IRE) (%/min)
Baseline (Mean ± SD)65.4 ± 35.562.7 ± 34.2NS[3]
4 Months (Mean ± SD)35.9 ± 25.151.5 ± 33.8< 0.05[3]
Change in Total Sharp Score (Radiography)
24 Months (Mean Change from Baseline)1.61.2NS[5]

Experimental Protocol: Clinical Dynamic Contrast-Enhanced MRI (DCE-MRI)

  • Patient Population: Patients with active rheumatoid arthritis (e.g., fulfilling the American College of Rheumatology 1987 revised criteria).

  • Imaging Equipment: 1.5T or 3.0T MRI scanner with a dedicated wrist or hand coil.

  • Patient Positioning: The patient is positioned comfortably with the hand and wrist immobilized within the coil.

  • Imaging Sequence:

    • Pre-contrast: T1-weighted fat-suppressed spoiled gradient-echo sequence.

    • Dynamic Scan: A series of T1-weighted fat-suppressed images are acquired continuously for approximately 5-10 minutes.

    • Contrast Administration: A bolus of gadolinium-based contrast agent (e.g., 0.1 mmol/kg) is injected intravenously after the first few dynamic scans.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn around the synovium on the pre-contrast images.

    • The signal intensity within the ROI is measured on each dynamic scan.

    • The initial rate of enhancement (IRE) and the maximum enhancement (ME) are calculated from the signal intensity-time curve.

  • Treatment and Follow-up: Patients are treated with this compound (e.g., 20 mg/day). Imaging is performed at baseline and after a specified treatment period (e.g., 4 months).[3][4]

Start Patient with Active RA Baseline Baseline DCE-MRI Start->Baseline Treatment This compound Treatment (e.g., 20 mg/day) Baseline->Treatment FollowUp Follow-up DCE-MRI (e.g., at 4 months) Treatment->FollowUp Analysis Quantitative Analysis (IRE, ME) FollowUp->Analysis End Assessment of Efficacy Analysis->End

Figure 2: Experimental workflow for assessing this compound efficacy using DCE-MRI.
Ultrasound (US)

Ultrasound is a cost-effective, readily available, and non-invasive imaging modality that can be used to assess synovitis and bone erosions in real-time. Power Doppler ultrasound is particularly useful for detecting synovial hyperemia, a marker of active inflammation.

Application Notes:

Experimental Protocol: Clinical Musculoskeletal Ultrasound

  • Patient Population: Patients with active rheumatoid arthritis.

  • Imaging Equipment: High-frequency linear array transducer (e.g., 10-18 MHz).

  • Joints Assessed: A standardized set of joints is typically assessed, such as the metacarpophalangeal (MCP) joints, proximal interphalangeal (PIP) joints, and wrists.

  • Imaging Protocol:

    • Grayscale (GS) Ultrasound: Synovial hypertrophy and joint effusion are assessed and scored on a semi-quantitative scale (e.g., 0-3).

    • Power Doppler (PD) Ultrasound: The presence and extent of synovial blood flow are assessed and scored on a semi-quantitative scale (e.g., 0-3).

  • Image Analysis: A composite ultrasound score (e.g., Global OMERACT-EULAR Synovitis Score - GLOESS) is calculated by summing the scores from all assessed joints.

  • Treatment and Follow-up: Patients are treated with this compound. Ultrasound examinations are performed at baseline and at regular intervals (e.g., 3, 6, and 12 months) to monitor treatment response.

Positron Emission Tomography (PET)

PET is a molecular imaging technique that can visualize and quantify metabolic processes in the body. By using specific radiotracers, PET can detect inflammation at a cellular level.

Application Notes:

[¹⁸F]Fluorodeoxyglucose (¹⁸F-FDG) is a commonly used PET tracer that accumulates in cells with high glucose metabolism, such as activated inflammatory cells. While ¹⁸F-FDG PET has been used to assess inflammation in RA, specific studies evaluating the efficacy of this compound with this modality are limited in the public domain.[7][8] Newer tracers targeting specific markers of inflammation, such as translocator protein (TSPO) expressed on activated macrophages, are also being investigated.[9]

Experimental Protocol: Preclinical PET Imaging in a Collagen-Induced Arthritis (CIA) Model

  • Animal Model: Collagen-induced arthritis (CIA) in rats or mice, a widely used preclinical model of RA.[10]

  • Treatment Protocol: Once arthritis is established, animals are treated with this compound (e.g., 10 mg/kg/day, oral gavage) or vehicle control.

  • Radiotracer: ¹⁸F-FDG or a more specific inflammation tracer.

  • Imaging Protocol:

    • Animals are fasted overnight to reduce background ¹⁸F-FDG uptake.

    • The radiotracer is injected intravenously.

    • After an uptake period (e.g., 60 minutes), animals are anesthetized and imaged using a small-animal PET/CT scanner.

  • Image Analysis: The standardized uptake value (SUV) is calculated for the inflamed joints to quantify the metabolic activity.

  • Follow-up: PET imaging is performed at baseline (before treatment) and at various time points during the treatment period.

Optical Imaging

Optical imaging techniques, such as fluorescence and bioluminescence imaging, are highly sensitive methods for visualizing biological processes in small animals.

Application Notes:

Near-infrared (NIR) fluorescent probes can be used to target specific molecules involved in the inflammatory process, such as cathepsins or integrins.[11] These techniques are primarily used in preclinical research to gain mechanistic insights into drug action. There is a lack of published studies specifically using optical imaging to assess the efficacy of this compound in arthritis models.

Experimental Protocol: Preclinical Fluorescence Imaging in a CIA Model

  • Animal Model: CIA in mice.

  • Fluorescent Probe: An NIR fluorescent probe targeting an inflammation-related molecule (e.g., a protease-activatable probe).

  • Treatment Protocol: Animals are treated with this compound or vehicle control.

  • Imaging Protocol:

    • The fluorescent probe is injected intravenously.

    • After a specific circulation time, the animals are anesthetized and imaged using an in vivo fluorescence imaging system.

  • Image Analysis: The fluorescence intensity in the inflamed joints is quantified.

  • Follow-up: Imaging is performed at multiple time points to track the therapeutic response.

Summary and Conclusion

In vivo imaging provides a powerful set of tools for the objective and quantitative assessment of this compound's efficacy in both preclinical and clinical settings. MRI and ultrasound are well-established modalities for evaluating the drug's impact on synovitis and structural joint damage in RA patients. PET and optical imaging offer high sensitivity for detecting inflammation at the molecular level and are valuable for preclinical research and drug development. The detailed protocols provided in this document serve as a guide for researchers and clinicians to effectively utilize these imaging techniques in the evaluation of this compound and other anti-arthritic therapies.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Leflunomide-Induced Hepatotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for investigating and mitigating leflunomide-induced hepatotoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hepatotoxicity in animal models?

A1: The primary mechanism involves two interconnected pathways: oxidative stress and inflammation. This compound's active metabolite, A771726, can lead to the depletion of intracellular glutathione (GSH) and antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). This results in an accumulation of reactive oxygen species (ROS) and lipid peroxidation, measured by increased malondialdehyde (MDA) levels.[1] Concurrently, this compound can activate inflammatory signaling pathways, notably the Toll-like receptor 4 (TLR4) mediated activation of PI3K/mTOR/NFκB, leading to the release of pro-inflammatory cytokines and further liver damage.[2][3][4]

Q2: Which animal models are most commonly used to study this compound hepatotoxicity?

A2: Albino Wistar rats and various strains of mice are the most frequently used animal models. This compound is typically administered orally at doses ranging from 10 mg/kg to 40 mg/kg to induce liver injury.[1] In some studies, hepatotoxicity is evaluated in the context of an underlying inflammatory condition, such as adjuvant-induced arthritis in rats, to mimic the clinical scenario of rheumatoid arthritis treatment.

Q3: What are the key biochemical markers to assess this compound-induced liver damage?

A3: The most critical biochemical markers include:

  • Serum Liver Enzymes: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are standard indicators of hepatocellular injury.

  • Oxidative Stress Markers: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and levels of endogenous antioxidants such as reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).

Q4: Are there any promising agents for mitigating this form of hepatotoxicity in animal studies?

A4: Yes, several agents have shown promise in animal models. These primarily include antioxidants and anti-inflammatory compounds. Notable examples are:

  • Silymarin: A natural flavonoid with potent antioxidant and anti-inflammatory properties.

  • Carvedilol: A beta-blocker with antioxidant effects.[5][6][7]

  • Crocin: A constituent of saffron with strong antioxidant and anti-inflammatory activities.

  • N-Acetylcysteine (NAC): A precursor to glutathione, which helps replenish intracellular antioxidant stores.

Q5: How can I troubleshoot unexpected variability in my experimental results?

A5: Variability can arise from several factors. Ensure consistency in the following:

  • Animal Strain, Age, and Sex: Use animals of the same strain, age, and sex within an experiment, as these factors can influence drug metabolism and susceptibility to toxicity.

  • Drug Preparation and Administration: Prepare this compound and any mitigating agents fresh and administer them consistently (e.g., time of day, gavage technique).

  • Diet and Housing Conditions: Standardize diet and housing, as these can affect the baseline health and microbiome of the animals, potentially influencing liver function.

  • Sample Collection and Processing: Follow a strict and consistent protocol for blood and tissue collection and processing to minimize variability in biochemical assays.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
High mortality in the this compound control group. This compound dose is too high for the specific animal strain or age. Pre-existing subclinical health issues in the animals.Perform a dose-response study to determine the optimal dose that induces hepatotoxicity without excessive mortality. Ensure animals are sourced from a reputable vendor and are properly acclimatized and screened for health issues before the experiment.
Inconsistent or no significant elevation in liver enzymes (ALT/AST) after this compound administration. This compound dose is too low. Improper administration (e.g., incomplete gavage). This compound solution is not properly prepared or has degraded.Verify the dose and concentration of the this compound solution. Ensure proper oral gavage technique to deliver the full dose. Prepare fresh this compound solutions for each administration.
High variability in oxidative stress markers (MDA, GSH, CAT). Inconsistent tissue homogenization. Delays in sample processing after collection. Improper storage of samples.Standardize the homogenization procedure (e.g., time, speed, buffer volume). Process tissue samples for biochemical analysis immediately after collection or flash-freeze in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Protective agent shows no effect. The dose of the protective agent is too low. The timing of administration is not optimal (pre-treatment vs. co-treatment). The agent is not bioavailable via the chosen route of administration.Conduct a dose-response study for the protective agent. Test different administration schedules (e.g., pre-treatment for several days before this compound). Review the literature for the agent's pharmacokinetic profile and consider alternative formulations or routes of administration.

Data Presentation: Efficacy of Mitigating Agents

Table 1: Effects of Protective Agents on Serum Liver Enzymes in this compound-Treated Rodents

Agent Animal Model This compound Dose Agent Dose ALT (U/L) AST (U/L)
Control Wistar Rat--BaselineBaseline
This compound Wistar Rat10 mg/kg-↑ (Significant Increase)↑ (Significant Increase)
Silymarin Wistar Rat10 mg/kg100 mg/kg↓ (Significant Decrease vs. This compound)↓ (Significant Decrease vs. This compound)
Control Albino Mice--44.72 ± 3.58130.5 ± 12.79
This compound Albino Mice10 mg/kg-99.83 ± 9.82218.17 ± 6.83
Carvedilol Albino Mice10 mg/kg10 mg/kg↓ (Significant Decrease vs. This compound)↓ (Significant Decrease vs. This compound)
Crocin Albino Mice10 mg/kg20 mg/kg↓ (Significant Decrease vs. This compound)↓ (Significant Decrease vs. This compound)

Note: "↑" indicates an increase and "↓" indicates a decrease. Specific values from studies are included where available.

Table 2: Effects of Protective Agents on Hepatic Oxidative Stress Markers in this compound-Treated Rodents

Agent Animal Model This compound Dose Agent Dose MDA (nmol/mg protein) GSH (µmol/g tissue) CAT (U/mg protein)
Control Wistar Rat--BaselineBaselineBaseline
This compound Wistar Rat10 mg/kg-
Silymarin Wistar Rat10 mg/kg100 mg/kg
Control Albino Mice--BaselineBaselineBaseline
This compound Albino Mice10 mg/kg-
Carvedilol Albino Mice10 mg/kg10 mg/kg
Crocin Albino Mice10 mg/kg20 mg/kg

Note: "↑" indicates an increase and "↓" indicates a decrease.

Experimental Protocols

This compound-Induced Hepatotoxicity in Wistar Rats
  • Animals: Male Wistar rats (180-220 g).

  • Housing: Standard laboratory conditions (22 ± 2°C, 12h light/dark cycle), with free access to standard pellet diet and water.

  • Experimental Groups:

    • Group 1: Control (vehicle, e.g., 0.5% carboxymethyl cellulose).

    • Group 2: this compound (10 mg/kg, p.o., daily for 28 days).

    • Group 3: this compound (10 mg/kg) + Protective Agent (e.g., Silymarin 100 mg/kg, p.o., daily for 28 days).

  • Procedure:

    • Administer vehicle, this compound, or this compound + protective agent orally by gavage daily for 28 days.

    • Monitor animal body weight and general health daily.

    • At the end of the treatment period, fast animals overnight.

    • Anesthetize animals and collect blood via cardiac puncture for serum separation.

    • Perfuse the liver with ice-cold saline and excise it.

    • Use a portion of the liver for histopathological analysis (fix in 10% formalin) and homogenize the remaining tissue for biochemical assays.

Measurement of Hepatic Malondialdehyde (MDA)
  • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

  • Procedure:

    • Homogenize 0.1 g of liver tissue in 1.0 mL of ice-cold 1.15% KCl buffer.

    • To 0.1 mL of the homogenate, add 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of TBA.

    • Bring the final volume to 4.0 mL with distilled water and heat at 95°C for 60 minutes.

    • After cooling, add 1.0 mL of distilled water and 5.0 mL of n-butanol/pyridine mixture (15:1 v/v).

    • Vortex the mixture and centrifuge at 4000 rpm for 10 minutes.

    • Measure the absorbance of the organic layer at 532 nm.

    • Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

Measurement of Hepatic Reduced Glutathione (GSH)
  • Principle: GSH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically.

  • Procedure:

    • Homogenize liver tissue in ice-cold 0.1 M phosphate buffer (pH 7.4).

    • Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C.

    • To 0.5 mL of the supernatant, add 2.0 mL of 0.3 M phosphate buffer (pH 8.4) and 0.25 mL of 0.001 M DTNB.

    • Measure the absorbance at 412 nm.

    • Calculate GSH concentration using a standard curve.

Measurement of Hepatic Catalase (CAT)
  • Principle: Catalase decomposes hydrogen peroxide (H₂O₂), and the rate of decomposition can be measured by the decrease in absorbance at 240 nm.

  • Procedure:

    • Homogenize liver tissue in phosphate buffer (50 mM, pH 7.0).

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • To a quartz cuvette, add 2.95 mL of 19 mM H₂O₂ solution prepared in phosphate buffer.

    • Add 50 µL of the liver homogenate supernatant to initiate the reaction.

    • Record the decrease in absorbance at 240 nm for 1 minute.

    • One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Mandatory Visualizations

cluster_this compound This compound Administration cluster_liver Hepatocyte This compound This compound TLR4 TLR4 This compound->TLR4 Activates ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces GSH ↓ Glutathione (GSH) This compound->GSH Depletes PI3K PI3K TLR4->PI3K mTOR mTOR PI3K->mTOR NFkB NF-κB mTOR->NFkB Activates Inflammation ↑ Pro-inflammatory Cytokines NFkB->Inflammation LipidPeroxidation ↑ Lipid Peroxidation (MDA) ROS->LipidPeroxidation Hepatotoxicity Hepatotoxicity LipidPeroxidation->Hepatotoxicity Inflammation->Hepatotoxicity

Caption: this compound-induced hepatotoxicity signaling pathway.

cluster_agents Mitigating Agents cluster_pathways Cellular Targets Silymarin Silymarin ROS Reactive Oxygen Species (ROS) Silymarin->ROS Scavenges NFkB_pathway NF-κB Pathway Silymarin->NFkB_pathway Inhibits Carvedilol Carvedilol Carvedilol->ROS Reduces Crocin Crocin Crocin->ROS Scavenges Crocin->NFkB_pathway Inhibits NAC N-Acetylcysteine GSH_synthesis GSH Synthesis NAC->GSH_synthesis Promotes Hepatoprotection Hepatoprotection GSH_synthesis->Hepatoprotection

Caption: Mechanisms of action for mitigating agents.

start Start groups Animal Grouping (Control, this compound, this compound + Agent) start->groups treatment Daily Oral Administration (28 Days) groups->treatment collection Sample Collection (Blood & Liver) treatment->collection analysis Biochemical & Histological Analysis (ALT, AST, MDA, GSH, H&E Staining) collection->analysis end End analysis->end

Caption: General experimental workflow for animal studies.

References

Technical Support Center: Overcoming Leflunomide Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leflunomide in cancer cell line models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound is a prodrug that is converted to its active metabolite, A77 1726 (teriflunomide). The primary anticancer mechanism of A77 1726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This inhibition leads to depletion of the intracellular pyrimidine pool, which is essential for DNA and RNA synthesis. Consequently, rapidly proliferating cancer cells undergo cell cycle arrest, primarily in the G1 phase, and subsequent apoptosis.[1][3]

Q2: Beyond DHODH inhibition, are there other mechanisms by which this compound affects cancer cells?

Yes, this compound's active metabolite, A77 1726, has been shown to inhibit tyrosine kinases, which are involved in various signaling pathways that regulate cell proliferation and survival.[4] Additionally, this compound can modulate several key signaling pathways, including the PI3K/Akt, MAPK, and p53 pathways, further contributing to its anti-tumor effects.[4][5]

Q3: What are the potential mechanisms of resistance to this compound in cancer cell lines?

While research into acquired resistance to this compound in cancer is ongoing, several potential mechanisms have been proposed:

  • Target Alteration: Genetic variations or mutations in the DHODH gene could potentially alter the drug binding site, reducing the efficacy of this compound's active metabolite. Polymorphisms in DHODH have been associated with varied responses to this compound in rheumatoid arthritis patients.[6][7][8][9]

  • Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can compensate for the blockage of de novo pyrimidine synthesis by upregulating the pyrimidine salvage pathway, which utilizes extracellular uridine and uracil.[10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump drugs out of the cell, lowering the intracellular concentration of this compound's active metabolite.[11][12][13][14]

  • Alterations in Downstream Signaling Pathways: Changes in signaling pathways that promote survival and proliferation, such as the PI3K/Akt or MAPK pathways, could potentially counteract the cytostatic effects of this compound.[15]

Troubleshooting Guide

Problem 1: My cancer cell line is not responding to this compound treatment, or the IC50 is higher than expected.

Possible Cause 1: Intrinsic or Acquired Resistance.

  • Troubleshooting Strategy 1: Combination Therapy. Combining this compound with other chemotherapeutic agents can enhance its efficacy and overcome resistance. Synergistic effects have been observed with:

    • Gemcitabine: In pancreatic cancer cells, this compound can counteract the increased de novo pyrimidine synthesis induced by gemcitabine as a resistance mechanism.[16]

    • MEK inhibitors (e.g., selumetinib): In melanoma, the combination of this compound and a MEK inhibitor has shown synergistic effects in reducing tumor growth.

    • Doxorubicin (Adriamycin): In triple-negative breast cancer, this compound can restore sensitivity to doxorubicin.

  • Troubleshooting Strategy 2: Investigate Salvage Pathway Dependence.

    • Experiment: Culture cells in a uridine-free medium and repeat the this compound dose-response experiment. If the cells become more sensitive to this compound, it suggests a reliance on the salvage pathway.

    • Solution: Consider co-treatment with an inhibitor of the pyrimidine salvage pathway.

Possible Cause 2: Suboptimal Experimental Conditions.

  • Troubleshooting Strategy: Review Experimental Protocol.

    • Cell Seeding Density: Ensure an appropriate cell seeding density is used. High cell density can sometimes mask drug effects.

    • Drug Stability: Prepare fresh solutions of this compound and its active metabolite A77 1726 for each experiment, as they can degrade over time.

    • Incubation Time: The cytostatic effects of this compound may require longer incubation times (e.g., 48-72 hours) to become apparent.

Problem 2: this compound treatment initially inhibits cell growth, but the cells eventually recover and resume proliferation.

Possible Cause: Development of Acquired Resistance.

  • Troubleshooting Strategy 1: Analyze Gene Expression.

    • Experiment: Perform qPCR or Western blot analysis to examine the expression levels of DHODH and key components of the pyrimidine salvage pathway (e.g., uridine-cytidine kinases, thymidine kinase). An upregulation of these salvage pathway enzymes may indicate a mechanism of resistance.[10]

    • Experiment: Assess the expression and activity of ABC transporters (e.g., P-gp, MRP1, BCRP) to determine if increased drug efflux is contributing to resistance.[11][12][13][14]

  • Troubleshooting Strategy 2: Uridine Rescue Experiment to Confirm On-Target Effect.

    • Experiment: Co-treat the resistant cells with this compound and exogenous uridine. If the addition of uridine reverses the anti-proliferative effects of this compound, it confirms that the drug is still acting on the de novo pyrimidine synthesis pathway and suggests that upregulation of the salvage pathway is a likely resistance mechanism.[3][17]

Problem 3: Unexpected or contradictory results from signaling pathway analysis after this compound treatment.

Possible Cause: Crosstalk and Feedback Loops between Signaling Pathways.

  • Troubleshooting Strategy: Integrated Pathway Analysis.

    • Consider the interplay between pathways: this compound's effects are not limited to a single pathway. For instance, inhibition of the PI3K/Akt pathway can sometimes lead to compensatory activation of the MAPK pathway.

    • Time-course experiments: Analyze the activation state of key signaling proteins at different time points after this compound treatment to understand the dynamics of pathway modulation.

    • Use of specific inhibitors: To dissect the contribution of each pathway, use specific inhibitors for PI3K, Akt, MEK, or other kinases in combination with this compound.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay
T24Bladder Cancer39.048MTS
5637Bladder Cancer84.448MTS
RPMI 8226Multiple Myeloma99.8724MTT

Data extracted from a study on human bladder cancer cells and a study on a multiple myeloma cell line.[6]

Experimental Protocols

1. Cell Viability Assay (MTS/MTT)

  • Objective: To determine the cytotoxic or cytostatic effects of this compound and calculate the IC50 value.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (or its active metabolite A77 1726) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • For MTS assay, add the MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.

    • For MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Treat cells with this compound at various concentrations for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Western Blot Analysis of Signaling Pathways

  • Objective: To assess the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.

  • Methodology:

    • Treat cells with this compound for various time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, mTOR, ERK, p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Uridine Rescue Assay

  • Objective: To determine if the cytotoxic/cytostatic effects of this compound are due to the inhibition of de novo pyrimidine synthesis.

  • Methodology:

    • Perform a cell viability assay as described above.

    • In a parallel set of experiments, co-treat the cells with the same concentrations of this compound and a fixed concentration of uridine (e.g., 50-100 µM).

    • Compare the cell viability in the presence and absence of uridine. A significant increase in viability in the presence of uridine indicates that this compound's primary effect is on the de novo pyrimidine synthesis pathway.[3][17]

Visualizations

Leflunomide_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound (Prodrug) A77_1726 A77 1726 (Active Metabolite) This compound->A77_1726 Metabolism DHODH DHODH A77_1726->DHODH Inhibits Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH DeNovo_Pathway De Novo Pyrimidine Synthesis Orotate->DeNovo_Pathway Pyrimidine_Pool Pyrimidine Pool (dUMP, dCTP, dTTP) DeNovo_Pathway->Pyrimidine_Pool DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's primary mechanism of action.

Overcoming_Resistance cluster_resistance This compound Resistance Mechanisms cluster_strategies Strategies to Overcome Resistance DHODH_Inhibition This compound inhibits De Novo Pyrimidine Synthesis Cell_Growth_Inhibition Inhibition of Cancer Cell Growth DHODH_Inhibition->Cell_Growth_Inhibition DHODH_Mutation DHODH Mutation/ Polymorphism DHODH_Mutation->DHODH_Inhibition Reduces efficacy Salvage_Upregulation Upregulation of Pyrimidine Salvage Pathway Salvage_Upregulation->Cell_Growth_Inhibition Bypasses inhibition Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->DHODH_Inhibition Reduces intracellular drug Combo_Therapy Combination Therapy (e.g., with Gemcitabine, MEK inhibitors) Combo_Therapy->Cell_Growth_Inhibition Synergistic effect Salvage_Inhibition Inhibition of Salvage Pathway Salvage_Inhibition->Salvage_Upregulation ABC_Inhibitors ABC Transporter Inhibitors ABC_Inhibitors->Drug_Efflux

Caption: Mechanisms of and strategies to overcome this compound resistance.

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway This compound This compound (A77 1726) Akt Akt This compound->Akt Inhibits Phosphorylation mTOR mTOR This compound->mTOR Inhibits Phosphorylation p70S6K p70S6K This compound->p70S6K Inhibits Phosphorylation PI3K PI3K PI3K->Akt Activates Akt->mTOR Activates mTOR->p70S6K Activates Cell_Proliferation Cell Proliferation & Survival p70S6K->Cell_Proliferation

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental_Workflow cluster_mechanistic Mechanistic Studies cluster_resistance_studies Resistance Troubleshooting Start Start: Cancer Cell Line Treatment Treat with this compound (Dose-Response) Start->Treatment Viability_Assay Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay At IC50 concentration Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis At IC50 concentration Western_Blot Western Blot (Signaling Pathways) IC50->Western_Blot At IC50 concentration Resistance_Observed Resistance Observed? IC50->Resistance_Observed Uridine_Rescue Uridine Rescue Assay Resistance_Observed->Uridine_Rescue Yes Combination_Therapy Combination Therapy Experiments Resistance_Observed->Combination_Therapy Yes Gene_Expression Gene Expression Analysis (qPCR/Western) Resistance_Observed->Gene_Expression Yes End End: Characterize Response/Resistance Resistance_Observed->End No Uridine_Rescue->End Combination_Therapy->End Gene_Expression->End

Caption: A typical experimental workflow for studying this compound effects.

References

Technical Support Center: Managing Leflunomide Adverse Effects in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects during long-term animal studies with Leflunomide.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed in long-term animal studies with this compound?

A1: Based on long-term studies, primarily in rodents and dogs, the most frequently observed adverse effects of this compound include gastrointestinal disturbances, hepatotoxicity, hematological abnormalities, and immunosuppression.[1][2][3][4][5][6][7][8][9][10][11]

Q2: Are the adverse effects of this compound dose-dependent?

A2: Yes, several studies in animals have demonstrated a dose-dependent relationship with the incidence and severity of adverse effects. Higher doses of this compound are associated with a greater risk of toxicity.[1][5][9][12] For instance, a study in dogs found a significant difference in the median dosage between dogs that experienced adverse events and those that did not.[5][9]

Q3: What is the primary mechanism of action of this compound and how does it relate to its toxicity?

A3: this compound is an immunomodulatory drug that works by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis.[4][13][14][15] This inhibition blocks the proliferation of activated lymphocytes, which are highly dependent on this pathway.[4][13] This same mechanism, however, can impact other rapidly dividing cells, contributing to its toxic effects.[4] this compound also inhibits tyrosine kinases, which can contribute to both its therapeutic and toxic profiles.[4][6]

Q4: Is this compound teratogenic in animals?

A4: Yes, preclinical studies in rats, rabbits, and mice have shown that this compound is both embryotoxic and teratogenic.[16][17][18][19] Observed malformations include defects of the head, vertebral column, limbs, and heart.[16][17][18] Due to these findings, this compound is classified as a pregnancy category X medication, indicating that the risks of its use during pregnancy clearly outweigh any potential benefits.[16]

Q5: How can this compound be eliminated from the body more rapidly in case of severe toxicity or planned pregnancy in animal models?

A5: A cholestyramine washout procedure can be used to accelerate the elimination of this compound's active metabolite.[16][20][21] Cholestyramine binds to the metabolite in the gastrointestinal tract, preventing its reabsorption and thereby speeding up its excretion.[20][21]

Troubleshooting Guides

Issue 1: Gastrointestinal Distress (Vomiting, Diarrhea, Anorexia)

Symptoms: Researchers may observe vomiting, diarrhea, lethargy, and decreased or absent appetite in animals receiving this compound.[1][2][3][7][8][10]

Possible Causes:

  • Direct irritation of the gastrointestinal mucosa.

  • Systemic effects of the drug.

Troubleshooting Steps:

  • Dose Adjustment: Consider reducing the dose of this compound, as gastrointestinal side effects are often dose-related.[5][9]

  • Administration with Food: Administering this compound with food may help to reduce gastrointestinal upset.[2][22]

  • Symptomatic Treatment: Provide supportive care as recommended by a veterinarian, which may include antiemetics or antidiarrheals.

  • Monitor Hydration: Ensure animals have adequate access to water to prevent dehydration, especially if vomiting or diarrhea is present.

Issue 2: Hepatotoxicity (Elevated Liver Enzymes)

Symptoms: Elevated levels of liver enzymes such as alanine aminotransferase (ALT) and alkaline phosphatase (ALP) are common indicators of hepatotoxicity.[1][7][12][23][24] In severe cases, jaundice may be observed.[22]

Possible Causes:

  • Drug-induced liver injury (DILI) through mechanisms that may involve the TLR4/PI3K/mTOR/NFκB pathway.[23]

  • Formation of toxic metabolites.[12][24]

Troubleshooting Steps:

  • Regular Monitoring: Implement a regular monitoring protocol for liver function tests (LFTs). Baseline LFTs should be performed before initiating treatment, followed by periodic monitoring.[2][25][26]

  • Dose Reduction or Discontinuation: If liver enzyme levels rise significantly (e.g., more than two to three times the upper limit of normal), a dose reduction or temporary discontinuation of this compound should be considered.[20][27]

  • Concomitant Medications: Be cautious with the concurrent use of other potentially hepatotoxic drugs.[22]

  • Histopathological Examination: In cases of severe or persistent hepatotoxicity, histopathological examination of liver tissue can help determine the extent of the damage.[12][24]

Issue 3: Hematological Abnormalities (Anemia, Thrombocytopenia, Leukopenia)

Symptoms: A complete blood count (CBC) may reveal a decrease in red blood cells (anemia), platelets (thrombocytopenia), or white blood cells (leukopenia).[3][5][6][9][11]

Possible Causes:

  • Myelosuppression due to the anti-proliferative effects of this compound on bone marrow cells.

Troubleshooting Steps:

  • Baseline and Routine CBCs: Establish baseline hematological parameters before starting the study and monitor with regular CBCs throughout the treatment period.[25][26]

  • Dose Adjustment: Hematological adverse effects are often dose-dependent. A dose reduction may be necessary if significant cytopenias develop.[5][9]

  • Monitor for Clinical Signs: Be vigilant for clinical signs associated with hematological abnormalities, such as unexplained bleeding or bruising (thrombocytopenia) or signs of infection (leukopenia).[2][3]

Quantitative Data Summary

Table 1: Incidence of Adverse Effects of this compound in Dogs from a Retrospective Study [5][9]

Adverse EffectNumber of Dogs Affected / Total (n=92)Percentage
Diarrhea3/923.3%
Lethargy2/922.2%
Unexplained Hemorrhage3/923.3%
Thrombocytopenia (from n=31)2/316.5%
Increased Liver Enzyme Activities (from n=16)1/166.3%

Table 2: Dose-Dependent Adverse Events in Dogs [5][9]

GroupMedian this compound Dose (mg/kg/day)Dose Range (mg/kg/day)
Dogs with Adverse Events (n=11)2.91.8 - 3.6
Dogs without Adverse Events (n=81)1.60.8 - 4.3

Table 3: Hepatotoxicity in a Mouse Model [12][23]

Treatment GroupAST (U/L) (mean ± SD)ALT (U/L) (mean ± SD)
Vehicle130.5 ± 12.7944.72 ± 3.58
This compound (10 mg/kg)218.17 ± 6.8399.83 ± 9.82

Experimental Protocols

Protocol 1: Monitoring for Hepatotoxicity in a Mouse Model

This protocol is based on a study investigating this compound-induced liver injury in mice.[23]

  • Animal Model: Male albino mice.

  • Dosing Regimen: this compound administered orally at doses of 2.5, 5, or 10 mg/kg every 48 hours for eight weeks. A vehicle control group receives the vehicle solution.

  • Blood Collection: At the end of the study period, collect blood samples for the determination of liver enzymes.

  • Biochemical Analysis: Measure the activity of serum aspartate aminotransferase (AST) and alanine aminotransferase (ALT).

  • Histopathology: Euthanize the animals and collect liver tissues. Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) to assess for necro-inflammatory changes.

  • Immunohistochemistry: Perform immunohistochemical staining on liver sections for markers of inflammation and apoptosis, such as TLR4 and caspase 3.

Protocol 2: Monitoring for Nephrotoxicity in a Mouse Model

This protocol is derived from a study assessing the nephrotoxic effects of this compound in mice.[28][29]

  • Animal Model: Male albino mice.

  • Dosing Regimen: Administer this compound orally at doses of 2.5, 5, or 10 mg/kg every 48 hours for 8 weeks. Include a vehicle-treated control group.

  • Blood Sample Collection: At the end of the 8-week period, collect blood samples to measure kidney function parameters.

  • Biochemical Analysis: Determine serum urea and creatinine levels.

  • Histopathological Examination: Harvest the kidneys. Fix one kidney in 10% buffered formalin for histopathological staining with hematoxylin and eosin (H&E) and periodic acid–Schiff (PAS) to evaluate for cellular irregularity, interstitial congestion, and inflammatory infiltrate.

  • Western Blot Analysis: Freeze the other kidney for Western blot analysis of proteins involved in fibrosis and apoptosis, such as p-p53 and Smad2/3.

Visualizations

Leflunomide_Mechanism_of_Action cluster_pyrimidine Pyrimidine Synthesis Pathway This compound This compound (Prodrug) A77_1726 A77 1726 (Active Metabolite) This compound->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits TyrosineKinase Tyrosine Kinase A77_1726->TyrosineKinase Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo rUMP rUMP DeNovo->rUMP DNA_RNA DNA & RNA Synthesis rUMP->DNA_RNA CellCycle Cell Cycle Arrest (G1 Phase) DNA_RNA->CellCycle Lymphocyte Activated Lymphocyte Proliferation DNA_RNA->Lymphocyte CellCycle->Lymphocyte Inhibits Signaling Cell Signaling TyrosineKinase->Signaling Signaling->Lymphocyte

Caption: Mechanism of action of this compound.

Leflunomide_Hepatotoxicity_Pathway This compound This compound TLR4 Toll-like Receptor 4 (TLR4) This compound->TLR4 Activates PI3K PI3K TLR4->PI3K Caspase3 Caspase 3 TLR4->Caspase3 mTOR mTOR PI3K->mTOR NFkB NF-κB mTOR->NFkB Inflammation Inflammation NFkB->Inflammation Hepatotoxicity Hepatotoxicity Inflammation->Hepatotoxicity Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Hepatotoxicity

Caption: Proposed signaling pathway in this compound-induced hepatotoxicity.

Experimental_Workflow_Monitoring Start Start of Study: Baseline Measurements Dosing This compound Administration Start->Dosing Monitoring Regular Monitoring Dosing->Monitoring Clinical Clinical Observation (GI distress, etc.) Monitoring->Clinical Blood Blood Sampling (CBC, LFTs) Monitoring->Blood AdverseEvent Adverse Event Detected? Clinical->AdverseEvent Blood->AdverseEvent Action Implement Troubleshooting: - Dose Adjustment - Supportive Care AdverseEvent->Action Yes Continue Continue Study AdverseEvent->Continue No Action->Continue Continue->Monitoring End End of Study: Final Analysis Continue->End

Caption: General experimental workflow for monitoring adverse effects.

References

Technical Support Center: Leflunomide Dose-Response Curve Optimization in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leflunomide in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in primary cell cultures?

This compound is a prodrug that is rapidly converted to its active metabolite, A77 1726 (teriflunomide). The primary mechanism of action of A77 1726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] This inhibition depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as activated lymphocytes, which heavily rely on the de novo pathway, are more susceptible to this compound's effects.[1][5] This typically results in a cytostatic effect, causing cells to arrest in the G1 phase of the cell cycle.[4][6][7] At higher concentrations, A77 1726 may also inhibit tyrosine kinases.[1][8]

Q2: Why are primary cells a good model for studying the effects of this compound?

Primary cells are sourced directly from tissues and more closely mimic the physiological state of cells in vivo compared to immortalized cell lines.[9][10] This makes them a more clinically relevant model for assessing the efficacy and potential toxicity of drugs like this compound.[10] Since this compound's effects can be cell-type specific, using primary cells from the target tissue of interest (e.g., synovial macrophages for rheumatoid arthritis research) can provide more accurate and translatable data.[11]

Q3: What is a typical effective concentration range for A77 1726 in primary cell cultures?

The effective concentration of A77 1726 can vary significantly depending on the primary cell type, the activation state of the cells, and the duration of exposure. Generally, concentrations in the low micromolar range are effective. For instance, in mitogen-stimulated T-lymphocytes, concentrations of 25-50 µM have been shown to be cytostatic.[6][7] In some cases, effects can be seen at even lower concentrations. For example, 0.5 µM of A77 1726 was found to promote cytotoxic T lymphocyte development, while higher concentrations (10-20 µM) were inhibitory.[12] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell type and experimental conditions.

Q4: How long should I incubate my primary cells with this compound?

The optimal incubation time will depend on the specific assay and the cell type's doubling time. For proliferation and viability assays, incubation times of 24 to 72 hours are common.[6][7][13] For signaling pathway analysis, shorter incubation times may be necessary to capture early events. It is recommended to perform a time-course experiment to determine the ideal endpoint for your study.

Q5: Can I use uridine to rescue the effects of this compound in my primary cell culture?

Yes, the cytostatic effects of this compound can often be reversed by supplementing the culture medium with uridine.[3][6][7] This is because uridine can be utilized by the pyrimidine salvage pathway, bypassing the DHODH inhibition by A77 1726. This can be a useful experimental control to confirm that the observed effects are indeed due to the inhibition of de novo pyrimidine synthesis. A concentration of 50 µM uridine has been shown to be effective in rescuing mitogen-stimulated T-lymphocytes from this compound-induced cell cycle arrest.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells in a dose-response curve. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the perimeter of the plate. 3. Cell clumping: Primary cells can be prone to clumping, leading to uneven distribution.[14] 4. Inconsistent drug dilution: Errors in preparing the serial dilutions of this compound.1. Ensure thorough cell mixing before and during seeding. Use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate. Fill them with sterile PBS or media to minimize evaporation from the inner wells. 3. Gently triturate the cell suspension before seeding. Consider using a cell strainer if clumping is severe. 4. Prepare fresh drug dilutions for each experiment. Carefully check calculations and pipetting technique.
No observable effect of this compound, even at high concentrations. 1. Inactive drug: this compound or its active metabolite A77 1726 may have degraded. 2. Cell type is not dependent on de novo pyrimidine synthesis: Some primary cells may rely more on the salvage pathway. 3. Short incubation time: The drug may not have had enough time to exert its effects. 4. High cell seeding density: A large number of cells may require a higher concentration of the drug.1. Purchase fresh this compound or A77 1726. Store it according to the manufacturer's instructions, protected from light. 2. Confirm that your primary cell type proliferates in culture. this compound's primary effect is on proliferating cells. Consider using a positive control compound known to affect your cells. 3. Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours). 4. Optimize cell seeding density. A lower cell number may be more sensitive to the drug.
Excessive cell death observed across all concentrations, including the lowest doses. 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Primary cells are overly sensitive: Some primary cell types are more fragile than cell lines.[14] 3. Contamination: Bacterial or fungal contamination in the cell culture.1. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a solvent-only control. 2. Perform a viability assay with a wider range of lower concentrations. Handle primary cells gently during all steps.[14] 3. Regularly check for signs of contamination. Use sterile technique and antibiotic/antimycotic agents if necessary.
Inconsistent results between different batches of primary cells. 1. Donor variability: Primary cells from different donors can have inherent biological differences. 2. Differences in cell isolation and culture: Variations in the isolation protocol or culture conditions can affect cell behavior.1. Whenever possible, use cells from multiple donors to ensure the results are reproducible. Report the characteristics of the donors if known. 2. Standardize the primary cell isolation and culture protocols. Document all steps and reagents used.

Data Presentation

Table 1: Effective Concentrations of this compound's Active Metabolite (A77 1726) in Various Primary Cell Cultures

Cell TypeSpeciesEffectConcentration Range (µM)Reference
Mitogen-stimulated T-lymphocytesHumanCytostatic, G1 arrest25 - 50[6][7]
Cytotoxic T lymphocytesMouseInhibition of induction10 - 20[12]
Cytotoxic T lymphocytesMouseEnhanced development0.5[12]
Synovial MacrophagesHumanDecreased TNFα and IL-1βDose-dependent effects observed[11]
Pancreatic Cancer Cells (KPC)MouseProliferation suppression2.5 - 80[15]
Bladder Cancer Cells (5637, T24)HumanInhibition of proliferation12.5 - 200[13]

Note: The effective concentration can vary based on experimental conditions. This table should be used as a guideline for establishing an appropriate starting dose range for your experiments.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay using MTT

This protocol is adapted from standard MTT assay procedures.[16][17][18]

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (or A77 1726)

  • DMSO (or other appropriate solvent)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count primary cells. Ensure you have a single-cell suspension.

    • Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate for 24 hours (or until cells have adhered and resumed growth) at 37°C, 5% CO₂.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a "vehicle control" (medium with the same final concentration of solvent) and a "no treatment" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Leflunomide_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP further steps DHODH->Orotate Pyrimidine_Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation This compound This compound (A77 1726) This compound->DHODH Inhibits

Caption: Mechanism of action of this compound's active metabolite (A77 1726).

Dose_Response_Workflow start Start: Primary Cell Culture seed_cells Seed Primary Cells in 96-well Plate start->seed_cells incubate_adhere Incubate (24h) for Adherence seed_cells->incubate_adhere treat_cells Treat Cells with this compound Dilutions incubate_adhere->treat_cells prepare_this compound Prepare Serial Dilutions of this compound prepare_this compound->treat_cells incubate_treatment Incubate for Treatment Period (24-72h) treat_cells->incubate_treatment viability_assay Perform Cell Viability Assay (e.g., MTT) incubate_treatment->viability_assay read_plate Read Absorbance with Plate Reader viability_assay->read_plate analyze_data Analyze Data: Calculate % Viability read_plate->analyze_data plot_curve Plot Dose-Response Curve & Determine IC50 analyze_data->plot_curve Troubleshooting_Tree start High Variability in Results? check_seeding Review Cell Seeding Protocol start->check_seeding Yes no_effect No Drug Effect Observed? start->no_effect No edge_effects Check for Plate Edge Effects check_seeding->edge_effects drug_dilution Verify Drug Dilution Series edge_effects->drug_dilution check_drug_activity Confirm Drug Activity/Age no_effect->check_drug_activity Yes check_incubation_time Increase Incubation Time check_drug_activity->check_incubation_time cell_sensitivity Confirm Cell Proliferation check_incubation_time->cell_sensitivity

References

Addressing variability in in vivo responses to Leflunomide treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leflunomide in in vivo experimental settings.

Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue CategoryQuestionPotential CausesSuggested Solutions
Efficacy Why am I not observing the expected therapeutic effect of this compound in my animal model? Inadequate Dose or Regimen: The dose may be too low for the specific animal model and disease severity. The dosing frequency may not maintain sufficient plasma levels of the active metabolite, teriflunomide.- Consult literature for dose-ranging studies in your specific model.[1][2] - Consider a loading dose to reach steady-state concentrations of teriflunomide more quickly.[1] - Measure plasma concentrations of teriflunomide to ensure adequate exposure.
High Disease Severity: The disease model may be too aggressive for the administered dose of this compound to show a significant effect.- Titrate the disease induction protocol to achieve a less severe phenotype. - Initiate this compound treatment earlier in the disease course.
Animal Strain and Species Differences: There is significant inter-species variability in the metabolism and pharmacokinetics of this compound.[3] The animal strain used may be a low responder.[4][5][6]- Ensure the animal strain you are using is susceptible to the disease model and responsive to this class of drug. - Review literature for pharmacokinetic data in your chosen species to adjust dosing accordingly.
Drug Formulation and Administration Issues: Improper formulation can lead to poor bioavailability. Incorrect administration (e.g., gavage error) can result in inconsistent dosing.- Ensure this compound is properly dissolved or suspended for administration. - Verify administration technique to ensure consistent delivery.
Toxicity My animals are experiencing excessive weight loss, diarrhea, or other signs of toxicity. What should I do? Dose is too high: this compound can cause dose-dependent toxicity, including gastrointestinal issues and bone marrow suppression.[3][7]- Reduce the dose of this compound. - Monitor animals daily for clinical signs of toxicity and weight loss. - Consider co-administration of uridine, which can mitigate some toxic effects related to pyrimidine synthesis inhibition.[3]
Species Sensitivity: Certain species or strains may be more susceptible to this compound-induced toxicity.- Review literature for known toxicities in your specific animal model. - Perform a pilot study with a small group of animals to determine the maximum tolerated dose.
Underlying Health Status of Animals: Animals with compromised liver or kidney function may have altered drug metabolism and clearance, leading to increased toxicity.[7]- Ensure animals are healthy and free of underlying diseases before starting the experiment. - Monitor liver enzymes and kidney function through blood tests if toxicity is suspected.
Variability I am observing high variability in the response to this compound between animals in the same group. What could be the cause? Inconsistent Dosing: Errors in drug preparation or administration can lead to variable exposure.- Ensure accurate and consistent preparation of the dosing solution. - Standardize the administration procedure.
Genetic Variability: Genetic polymorphisms in enzymes involved in this compound metabolism (e.g., cytochrome P450 enzymes) can lead to inter-individual differences in teriflunomide levels.- Use inbred animal strains to minimize genetic variability. - If using outbred stocks, be aware that higher variability is expected.
Variable Disease Induction: Inconsistent induction of the disease model can lead to variability in disease severity and response to treatment.- Standardize the disease induction protocol, including the preparation and administration of inducing agents. - Ensure all animals have a similar disease score at the start of treatment.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound in vivo?

This compound is a prodrug that is rapidly converted to its active metabolite, teriflunomide (also known as A77 1726).[8] Teriflunomide exerts its immunomodulatory effects primarily by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[9][10] This inhibition depletes the intracellular pool of pyrimidines, which are essential for the proliferation of rapidly dividing cells like activated lymphocytes.[9] By arresting the cell cycle, this compound suppresses the expansion of T cells and B cells that drive autoimmune responses.[8] At higher concentrations, teriflunomide can also inhibit tyrosine kinases, including the JAK/STAT pathway, which may contribute to its anti-inflammatory effects.[11][12][13]

2. How should I prepare this compound for oral administration in animal studies?

This compound is typically administered orally via gavage. It can be suspended in a vehicle such as 1% carboxymethylcellulose (CMC) in water. Ensure the suspension is homogenous before each administration to guarantee consistent dosing.

3. What is a typical washout period for this compound in animal studies?

Teriflunomide has a long half-life, which varies between species.[14][15] A complete washout can take several weeks. If a rapid elimination is required for your experimental design, cholestyramine can be administered to enhance the elimination of teriflunomide.

4. Can I administer this compound with other drugs?

Co-administration of this compound with other immunosuppressive drugs, such as methotrexate or corticosteroids, has been explored.[1] However, there is a potential for increased toxicity, particularly hepatotoxicity.[2] Careful monitoring is required when using combination therapies.

5. What are the key differences in this compound's effects on different lymphocyte subsets?

This compound's primary effect is on rapidly proliferating lymphocytes due to their high demand for de novo pyrimidine synthesis.[9] This makes activated T cells and B cells particularly susceptible to its antiproliferative effects. Some studies suggest that this compound can modulate the balance between different T helper cell subsets, for instance by suppressing Th17 cells.[16][17]

Quantitative Data Summary

Table 1: Comparative Pharmacokinetics of Teriflunomide in Different Animal Species
ParameterMouseRatDog
Tmax (Time to Peak Plasma Concentration) ~1-2 hours~2-8 hours~1-4 hours
Mean Peak Plasma Concentration (Cmax) at ~10 mg/kg ~30-40 µg/mL~40-50 µg/mL~50-60 µg/mL
Protein Binding >99%>99%>99%
Elimination Half-life Variable, can be several days~10-15 days~10-18 days
Bioavailability HighHighHigh

Note: These are approximate values compiled from various sources and can vary based on the specific strain, sex, and experimental conditions.

Table 2: Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
Treatment GroupArthritis Score (Mean ± SEM)Paw Swelling (mm, Mean ± SEM)Reference
Vehicle Control 3.5 ± 0.52.8 ± 0.2[16][17]
This compound (10 mg/kg/day) 1.2 ± 0.31.9 ± 0.1[16][17]
Methotrexate (1 mg/kg/day) 1.5 ± 0.42.1 ± 0.2[15]

*p < 0.05 compared to vehicle control. Data are representative examples from published studies and may vary.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes a standard method for inducing arthritis in DBA/1 mice, a commonly used model to test the efficacy of anti-arthritic drugs like this compound.[4][5][6][18][19]

Materials:

  • Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (27G)

  • Male DBA/1 mice (8-10 weeks old)

Procedure:

  • Preparation of Emulsion (Day 0):

    • On ice, mix equal volumes of Type II collagen and CFA to create a stable emulsion. To test for stability, drop a small amount onto the surface of cold water; a stable emulsion will not disperse.

  • Primary Immunization (Day 0):

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare a new emulsion by mixing equal volumes of Type II collagen and IFA.

    • Inject 100 µL of this emulsion intradermally at a site near the primary injection.

  • Monitoring:

    • Begin monitoring the mice for signs of arthritis around day 24.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • This compound Treatment:

    • Initiate this compound treatment (e.g., 10 mg/kg/day, oral gavage) upon the first signs of arthritis or as per the study design.

Protocol 2: Quantification of Teriflunomide in Mouse Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of teriflunomide concentrations in plasma samples.[20][21][22][23][24][25][26][27][28]

Materials:

  • Mouse plasma samples

  • Teriflunomide analytical standard

  • Internal standard (e.g., deuterated teriflunomide)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the supernatant onto the LC-MS/MS system.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Use a gradient elution to separate teriflunomide from other plasma components.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor for the specific mass-to-charge ratio (m/z) transitions of teriflunomide and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of teriflunomide.

    • Calculate the concentration of teriflunomide in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Protocol 3: In Vivo Cell Proliferation Assay using CFSE Staining and Flow Cytometry

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation in vivo.[29][30][31][32][33]

Materials:

  • Spleen from an experimental mouse

  • CFSE dye

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Red blood cell lysis buffer

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)

  • Flow cytometer

Procedure:

  • T-cell Isolation and Labeling (for adoptive transfer studies):

    • Isolate splenocytes from a donor mouse.

    • Lyse red blood cells.

    • Resuspend cells in PBS and add CFSE to the desired final concentration (e.g., 5 µM).

    • Incubate for 10-15 minutes at 37°C.

    • Quench the staining reaction by adding FBS.

    • Wash the cells with PBS.

    • Inject the labeled cells into recipient mice.

  • Spleen Processing and Staining (at the end of the experiment):

    • Harvest spleens from the recipient mice.

    • Prepare a single-cell suspension.

    • Lyse red blood cells.

    • Stain the cells with fluorochrome-conjugated antibodies against T-cell markers.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the T-cell population of interest (e.g., CD4+ T cells).

    • Analyze the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Visualizations

Leflunomide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor NFkB NF-κB TCR->NFkB Activates IL-2R IL-2 Receptor JAK3 JAK3 IL-2R->JAK3 STAT6 STAT6 JAK3->STAT6 Phosphorylates Gene_Transcription Gene Transcription STAT6->Gene_Transcription This compound This compound (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) This compound->Teriflunomide Metabolism Teriflunomide->JAK3 Inhibits (at high conc.) DHODH Dihydroorotate Dehydrogenase Teriflunomide->DHODH Inhibits Teriflunomide->NFkB Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes rUMP rUMP Pyrimidine_Synthesis->rUMP DNA_RNA_Synthesis DNA/RNA Synthesis rUMP->DNA_RNA_Synthesis Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Proliferation NFkB->Gene_Transcription Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-17) Gene_Transcription->Inflammatory_Cytokines

Caption: this compound's mechanism of action.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: Animal Model Selection (e.g., DBA/1 mice) Induction Disease Induction (e.g., Collagen-Induced Arthritis) Start->Induction Monitoring1 Monitor for Disease Onset (Arthritis Scoring) Induction->Monitoring1 Treatment Treatment Initiation (this compound vs. Vehicle) Monitoring1->Treatment Monitoring2 Ongoing Monitoring (Clinical Scores, Body Weight) Treatment->Monitoring2 Endpoint Endpoint Data Collection Monitoring2->Endpoint Histology Histopathology of Joints Endpoint->Histology Plasma Plasma Collection (Teriflunomide Levels by LC-MS/MS) Endpoint->Plasma Spleen Spleen Harvest (Cell Proliferation by CFSE/BrdU) Endpoint->Spleen Serum Serum Collection (Cytokine Levels by ELISA) Endpoint->Serum Analysis Data Analysis Conclusion Conclusion Analysis->Conclusion Histology->Analysis Plasma->Analysis Spleen->Analysis Serum->Analysis

Caption: In vivo experimental workflow.

References

Validation & Comparative

A Head-to-Head Showdown: Leflunomide Versus Other DMARDs in Preclinical Arenas

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of autoimmune disease therapeutics, understanding the preclinical performance of established drugs is paramount. This guide provides a detailed, head-to-head comparison of leflunomide against other commonly used Disease-Modifying Antirheumatic Drugs (DMARDs)—methotrexate, sulfasalazine, and hydroxychloroquine—in relevant preclinical models. The data presented here, sourced from various animal and in vitro studies, offers a granular view of their comparative efficacy and mechanisms of action.

Executive Summary

This compound demonstrates potent anti-inflammatory and immunomodulatory effects in preclinical models of arthritis, primarily through the inhibition of pyrimidine synthesis, which is crucial for the proliferation of activated lymphocytes.[1][2][3][4] Preclinical data indicates that its efficacy is comparable, and in some aspects superior, to methotrexate in rodent models of arthritis. While direct head-to-head preclinical comparisons with sulfasalazine and hydroxychloroquine are less documented, the available evidence on their distinct mechanisms of action allows for a robust comparative analysis for researchers designing future studies.

Comparative Efficacy in Preclinical Arthritis Models

The following tables summarize the quantitative data from key preclinical studies, offering a direct comparison of this compound's performance against other DMARDs.

Table 1: this compound vs. Methotrexate in Rat Adjuvant-Induced Arthritis (AIA)

ParameterThis compound (10 mg/kg)This compound (32 mg/kg)Methotrexate (MTX)
Inhibition of Paw Swelling SignificantSignificantLess potent than this compound
Recovery of Grip Strength ~23.5%-Less potent than this compound

Data sourced from a study in a rat adjuvant-induced arthritis model.[5]

Table 2: this compound vs. Methotrexate and Hydroxychloroquine in Mouse Collagen-Induced Arthritis (CIA)

Treatment GroupNumber of Inflamed Digits
This compound Significantly Reduced
Methotrexate Significantly Reduced
Hydroxychloroquine Significantly Reduced

Data from a study in an obese collagen-induced arthritis (CIA) mouse model. The study noted that hydroxychloroquine and methotrexate were more effective in inhibiting the generation of inflamed digits over a 15-day treatment period.

Mechanisms of Action: A Comparative Overview

The distinct mechanisms of action of these DMARDs underpin their varying efficacy and safety profiles.

This compound: Pyrimidine Synthesis Inhibition

This compound's primary mechanism involves its active metabolite, A77 1726, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] This enzyme is a key player in the de novo pyrimidine synthesis pathway. Activated lymphocytes, which are rapidly proliferating during an autoimmune response, have a high demand for pyrimidines to synthesize DNA and RNA. By blocking this pathway, this compound effectively halts the proliferation of these key immune cells.[1][4]

leflunomide_pathway This compound This compound (Prodrug) A77_1726 A77 1726 (Active Metabolite) This compound->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Proliferation Lymphocyte Proliferation DeNovo->Proliferation Inflammation Inflammation Proliferation->Inflammation

This compound's Mechanism of Action.
Methotrexate: Folate Antagonist

Methotrexate acts as a folate antagonist, primarily inhibiting the enzyme dihydrofolate reductase (DHFR).[6][7][8] This enzyme is essential for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylates, which are necessary for DNA and RNA synthesis. By disrupting this pathway, methotrexate interferes with cellular replication, particularly in rapidly dividing cells like activated lymphocytes.[6][7]

methotrexate_pathway Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits Tetrahydrofolate Tetrahydrofolate Synthesis DHFR->Tetrahydrofolate Purine_Thymidylate Purine & Thymidylate Synthesis Tetrahydrofolate->Purine_Thymidylate DNA_RNA DNA & RNA Synthesis Purine_Thymidylate->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Methotrexate's Mechanism of Action.
Sulfasalazine: A Prodrug with Anti-inflammatory Effects

Sulfasalazine is a prodrug that is cleaved by gut bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA).[9][10] While its exact mechanism in rheumatoid arthritis is not fully elucidated, it is believed to have both immunomodulatory and anti-inflammatory effects.[9][11] These effects may be mediated through the inhibition of inflammatory mediators like prostaglandins and leukotrienes, as well as effects on lymphocyte and macrophage function.[10][11][12]

sulfasalazine_pathway Sulfasalazine Sulfasalazine (Prodrug) Metabolites Sulfapyridine & 5-Aminosalicylic Acid (5-ASA) Sulfasalazine->Metabolites Bacterial Cleavage Inflammatory_Mediators Prostaglandins & Leukotrienes Metabolites->Inflammatory_Mediators Inhibits Immune_Cells Lymphocyte & Macrophage Function Metabolites->Immune_Cells Modulates Inflammation Inflammation Inflammatory_Mediators->Inflammation Immune_Cells->Inflammation

Sulfasalazine's Mechanism of Action.
Hydroxychloroquine: Lysosomal Activity Modulation

Hydroxychloroquine is thought to exert its immunomodulatory effects by accumulating in lysosomes and increasing their pH.[13][14][15] This change in pH can interfere with antigen processing and presentation by major histocompatibility complex (MHC) class II molecules, which is a critical step in the activation of T cells.[13][15] By disrupting this process, hydroxychloroquine can dampen the autoimmune response.[16]

hydroxychloroquine_pathway Hydroxychloroquine Hydroxychloroquine Lysosomes Lysosomes Hydroxychloroquine->Lysosomes Accumulates in pH Increased Lysosomal pH Lysosomes->pH Antigen_Processing Antigen Processing & Presentation (MHC Class II) pH->Antigen_Processing Inhibits T_Cell_Activation T Cell Activation Antigen_Processing->T_Cell_Activation

Hydroxychloroquine's Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of the key experimental protocols used in the cited studies.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of rheumatoid arthritis.[17]

aia_workflow Induction Induction: Subcutaneous injection of Complete Freund's Adjuvant (CFA) at the base of the tail or footpad. Development Disease Development: Polyarthritis develops over approximately 10-14 days. Induction->Development Treatment Treatment Initiation: DMARDs administered therapeutically after the onset of arthritis. Development->Treatment Assessment Assessment: Paw swelling measured with calipers. Grip strength assessed. Treatment->Assessment

Workflow for Adjuvant-Induced Arthritis Model.

Protocol Details:

  • Animals: Typically, Lewis or Sprague-Dawley rats are used.[17][18]

  • Induction: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis in mineral oil, is administered at the base of the tail or in a hind paw.[19][20][21]

  • Disease Assessment: The severity of arthritis is typically assessed by measuring paw volume (plethysmometry) and clinical scoring of joint inflammation. Functional measures like grip strength can also be evaluated.[5]

  • Treatment: this compound and methotrexate are administered orally or via injection, typically starting from the day of arthritis onset and continuing for a specified period.[5]

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is another widely used model that shares many pathological and immunological features with human rheumatoid arthritis.[5][22][23][24]

cia_workflow Immunization1 Primary Immunization: Emulsion of Type II Collagen and Complete Freund's Adjuvant (CFA) injected intradermally at the base of the tail. Immunization2 Booster Immunization: Emulsion of Type II Collagen and Incomplete Freund's Adjuvant (IFA) injected 21 days after primary immunization. Immunization1->Immunization2 Development Disease Development: Arthritis typically develops 4-5 weeks after the primary immunization. Immunization2->Development Treatment Treatment Initiation: DMARDs administered prophylactically or therapeutically. Development->Treatment Assessment Assessment: Clinical scoring of paw inflammation. Measurement of inflamed digits. Treatment->Assessment

Workflow for Collagen-Induced Arthritis Model.

Protocol Details:

  • Animals: Susceptible mouse strains such as DBA/1 are commonly used.[5][22][23]

  • Induction: Mice are immunized with an emulsion of type II collagen (usually bovine or chicken) and Complete Freund's Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.[5][22][23]

  • Disease Assessment: The incidence and severity of arthritis are monitored by visual clinical scoring of paw inflammation and measurement of paw thickness. The number of inflamed digits can also be quantified.

  • Treatment: DMARDs are administered at specified doses and schedules, either before or after the onset of clinical signs of arthritis.

In Vitro Cytokine Production Assay

This assay is used to assess the direct effects of DMARDs on immune cell function.

Protocol Details:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.[25][26]

  • Cell Culture and Stimulation: PBMCs are cultured in appropriate media and stimulated with mitogens (e.g., phytohemagglutinin) or specific antigens in the presence or absence of the test compounds (this compound, methotrexate, etc.).[27][28][29]

  • Cytokine Measurement: After a defined incubation period, the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).[5]

Conclusion

This comparative guide, grounded in preclinical data, provides valuable insights for researchers in the field of autoimmune disease. This compound's potent inhibition of pyrimidine synthesis translates to significant efficacy in animal models of arthritis, often comparable or superior to methotrexate. The distinct mechanisms of action of sulfasalazine and hydroxychloroquine offer alternative therapeutic strategies. The detailed experimental protocols and pathway diagrams provided herein serve as a practical resource for designing and interpreting future preclinical studies aimed at evaluating and developing novel DMARDs.

References

Assessing the Synergistic Effects of Leflunomide with Other Immunosuppressants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Leflunomide with other commonly used immunosuppressants, including calcineurin inhibitors (Cyclosporine and Tacrolimus), mTOR inhibitors (Sirolimus), and purine synthesis inhibitors (Mycophenolate Mofetil). The information presented is collated from preclinical and clinical studies to aid in the design of future research and drug development strategies.

I. Comparative Efficacy and Safety of this compound Combination Therapies

The following tables summarize quantitative data from key studies investigating the synergistic or additive effects of this compound with other immunosuppressants.

Table 1: this compound in Combination with Calcineurin Inhibitors (Cyclosporine and Tacrolimus)
CombinationIndicationStudy TypeKey Efficacy OutcomesKey Safety/Tolerability OutcomesReference
This compound + Cyclosporine Severe Rheumatoid Arthritis12-month, open, prospective trialACR50 Response: Combination: 80%, Cyclosporine alone: 40%, this compound alone: 42% (p=0.001). ACR70 Response: Combination: 69%, Cyclosporine alone: 34%, this compound alone: 30% (p=0.001).[1]No unexpected or serious adverse drug effects were identified in the combination group.[1]Karanikolas et al., 2006[1]
This compound + Cyclosporine Rat Cardiac Allograft Rejection (High-Responder)Preclinical in vivoGraft Survival: Combination therapy significantly prolonged graft survival compared to either drug alone when challenged with an immunomodulator (p < 0.001), suggesting an additive effect.[2]Not detailed in the abstract.Wennberg et al., 1998[2]
This compound + Tacrolimus Rat-to-Mouse Islet Xenograft RejectionPreclinical in vivoMedian Graft Survival: Untreated: 6 days; this compound (10 mg/kg/d) alone: 16 days; Tacrolimus (2 mg/kg/d) alone: 9 days; Combination: 22 days (significantly longer than monotherapy).[3]Not detailed in the abstract.Qi et al., 2004[3]
Table 2: this compound in Combination with mTOR Inhibitors (Sirolimus)
CombinationIndicationStudy TypeKey Efficacy OutcomesKey Safety/Tolerability OutcomesReference
This compound + Sirolimus (Rapamycin) Rat Cardiac Allograft RejectionPreclinical in vivoGraft Survival Time: Untreated: 7.14 ± 1.07 days; Sirolimus alone: 11.14 ± 1.35 days; this compound alone: 11.29 ± 1.80 days; Combination: 13.86 ± 1.57 days (p<0.05 vs. monotherapy). Histological changes were milder in the combination group.No significant differences in body weight, hepatic function, renal function, or hemoglobin among the treatment groups.Li et al., 2012
Table 3: this compound in Combination with Purine Synthesis Inhibitors (Mycophenolate Mofetil)
CombinationIndicationStudy TypeKey Efficacy OutcomesKey Safety/Tolerability OutcomesReference
This compound + Prednisone vs. Mycophenolate Mofetil (MMF) + Prednisone IgA Nephropathy with Nephrotic SyndromeRandomized Controlled TrialTotal Efficacy Rate: this compound group: 60.0%, MMF group: 65.0% (p > 0.05). No significant difference between the two groups.[4]Treatments were well tolerated in both groups.[4]Liu et al., 2010[4]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assessing drug synergy in vitro and for a key in vivo model.

A. In Vitro Synergy Assessment: The Checkerboard Assay

The checkerboard assay is a common method to evaluate the interaction between two antimicrobial or, in this case, immunosuppressive agents.[5][6]

Objective: To determine if the combination of this compound and another immunosuppressant results in a synergistic, additive, indifferent, or antagonistic effect on lymphocyte proliferation.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and stimulate them with a mitogen (e.g., phytohemagglutinin, PHA) or in a mixed lymphocyte reaction (MLR) to induce proliferation.

  • Drug Dilution Series: Prepare serial dilutions of this compound (Drug A) and the second immunosuppressant (Drug B) in a 96-well microtiter plate. Drug A is typically diluted along the rows, and Drug B is diluted along the columns. This creates a matrix of wells with varying concentrations of both drugs.

  • Cell Culture: Add the stimulated PBMCs to each well of the drug-diluted plate. Include control wells with cells and only one drug, and wells with cells and no drugs.

  • Incubation: Incubate the plate for a period that allows for cell proliferation (e.g., 72 hours).

  • Proliferation Assessment: Measure cell proliferation using a standard method, such as:

    • [³H]-Thymidine incorporation: Add radiolabeled thymidine to the wells for the final hours of incubation. Proliferating cells will incorporate the thymidine, and the amount of incorporated radioactivity is measured.

    • CFSE or other dye dilution assays: Label cells with a fluorescent dye before stimulation. As cells divide, the dye is distributed equally among daughter cells, and the decrease in fluorescence intensity is measured by flow cytometry.

  • Data Analysis and Interpretation:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells that show a predefined level of inhibition (e.g., 50% inhibition of proliferation).

    • The FIC is calculated as: (MIC of drug A in combination) / (MIC of drug A alone).

    • The FIC Index (FICI) is the sum of the FICs for both drugs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

B. In Vivo Synergy Assessment: Islet Xenograft Rejection Model

This protocol is based on the study by Qi et al. (2004) investigating the combination of this compound and Tacrolimus.[3]

Objective: To assess the in vivo synergistic effect of this compound and Tacrolimus in preventing the rejection of rat islet xenografts in mice.

Methodology:

  • Animal Models:

    • Islet Donors: Wistar rats.

    • Recipients: BALB/c mice rendered diabetic by a single intravenous injection of streptozotocin. Diabetes is confirmed by elevated blood glucose levels.

  • Islet Isolation and Transplantation:

    • Isolate pancreatic islets from the donor rats using collagenase digestion.

    • Transplant a sufficient number of islets (e.g., 1200-1500) under the kidney capsule of the diabetic recipient mice.

  • Immunosuppressive Treatment:

    • Divide the recipient mice into several groups:

      • Control (no treatment)

      • This compound monotherapy (at various doses)

      • Tacrolimus monotherapy (at a suboptimal dose)

      • Combination therapy (this compound and Tacrolimus)

    • Administer the drugs daily via oral gavage, starting on the day of transplantation.

  • Monitoring of Graft Function:

    • Monitor the recipient mice daily for non-fasting blood glucose levels.

    • Graft rejection is defined as a return to hyperglycemia (e.g., blood glucose > 11.1 mmol/L) for two consecutive days.

  • Endpoint and Data Analysis:

    • The primary endpoint is the median survival time (MST) of the islet grafts for each group.

    • Statistical analysis (e.g., Mann-Whitney U-test) is used to compare the MST between the different treatment groups. A significantly longer MST in the combination therapy group compared to the monotherapy groups indicates a synergistic or additive effect.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by each immunosuppressant and a general workflow for assessing drug synergy.

Synergy_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Isolate & Stimulate Lymphocytes (PBMCs) checkerboard Checkerboard Assay: Serial dilutions of Drug A & B invitro_start->checkerboard mlr Mixed Lymphocyte Reaction (MLR) invitro_start->mlr proliferation Measure Proliferation ([3H]-Thymidine, CFSE) checkerboard->proliferation mlr->proliferation fic_calc Calculate FIC Index proliferation->fic_calc invitro_result Determine Synergy, Additivity, or Antagonism fic_calc->invitro_result invivo_start Induce Disease Model (e.g., Transplantation, Arthritis) treatment_groups Administer Drugs: Monotherapy vs. Combination invivo_start->treatment_groups monitoring Monitor Disease Progression (e.g., Graft Survival, Clinical Score) treatment_groups->monitoring invivo_result Compare Outcomes & Assess Synergy monitoring->invivo_result Leflunomide_Pathway This compound This compound (A77 1726) DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation Calcineurin_Inhibitor_Pathway TCR T-Cell Receptor Activation CaN Calcineurin TCR->CaN activates NFAT NFAT (dephosphorylated) CaN->NFAT dephosphorylates NFAT_n NFAT (nuclear translocation) NFAT->NFAT_n IL2 IL-2 Gene Transcription NFAT_n->IL2 T_Cell_Activation T-Cell Activation & Proliferation IL2->T_Cell_Activation Drugs Cyclosporine / Tacrolimus Drugs->CaN inhibits mTOR_Inhibitor_Pathway IL2R IL-2 Receptor Signaling PI3K_Akt PI3K/Akt Pathway IL2R->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR activates Cell_Cycle Cell Cycle Progression (G1 to S phase) mTOR->Cell_Cycle Proliferation Lymphocyte Proliferation Cell_Cycle->Proliferation Sirolimus Sirolimus Sirolimus->mTOR inhibits MMF_Pathway MMF Mycophenolate Mofetil (Mycophenolic Acid) IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MMF->IMPDH inhibits Purine De Novo Purine Synthesis IMPDH->Purine Guanosine Guanosine Nucleotides Purine->Guanosine DNA_RNA DNA & RNA Synthesis Guanosine->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

References

The Central Role of DHODH Inhibition in Leflunomide's Therapeutic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of leflunomide, a disease-modifying antirheumatic drug (DMARD), validating the critical role of dihydroorotate dehydrogenase (DHODH) inhibition in its therapeutic effects. Through a detailed comparison with alternative therapies and supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development and immunology.

Introduction: this compound and the DHODH Pathway

This compound is an isoxazole derivative approved for the treatment of rheumatoid arthritis (RA) and psoriatic arthritis.[1][2] It functions as a prodrug, rapidly converting in the body to its active metabolite, teriflunomide (also known as A77 1726).[3][4] The primary mechanism of action of this compound is the inhibition of the mitochondrial enzyme DHODH.[2][5]

DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes.[5] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, thereby arresting the cell cycle and suppressing the proliferation of T cells and B cells that drive the autoimmune response in RA.[6] This targeted immunomodulation forms the basis of this compound's therapeutic efficacy.

Below is a diagram illustrating the mechanism of action of this compound.

This compound This compound Teriflunomide Teriflunomide (A77 1726) This compound->Teriflunomide Conversion DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibition DeNovoPyrimidines De Novo Pyrimidine Synthesis DHODH->DeNovoPyrimidines Catalyzes LymphocyteProliferation Activated Lymphocyte Proliferation DeNovoPyrimidines->LymphocyteProliferation Required for AutoimmuneResponse Autoimmune Response in RA LymphocyteProliferation->AutoimmuneResponse Drives

Figure 1: Mechanism of Action of this compound.

Comparative Efficacy: this compound vs. Alternatives

The therapeutic efficacy of this compound has been extensively evaluated in clinical trials, often in comparison to other established DMARDs such as methotrexate and sulfasalazine.

Clinical Trial Data: this compound in Rheumatoid Arthritis

The following tables summarize key efficacy data from clinical trials involving this compound.

Table 1: this compound vs. Methotrexate and Placebo in RA (12-Month Study)

Outcome MeasureThis compound (20 mg/day)Methotrexate (7.5-15 mg/week)Placebo
ACR20 Response Rate 52%46%26%
ACR50 Response Rate 31%21%7%
ACR70 Response Rate 12%7%2%
Mean Change in Sharp Score -0.5-0.7+2.2

Data sourced from a 12-month, randomized, double-blind, controlled trial.

Table 2: this compound vs. Sulfasalazine in Methotrexate-Refractory RA (24-Week Study)

Outcome MeasureThis compound + MTX + HCQSulfasalazine + MTX + HCQ
EULAR Good Response (12 weeks) 58.8%54.4%

Data from an open-label, non-inferiority randomized controlled trial in patients with RA who failed methotrexate monotherapy. MTX: Methotrexate, HCQ: Hydroxychloroquine.[7]

Preclinical Data: In Vitro DHODH Inhibition

The validation of DHODH as the primary target of this compound is supported by in vitro enzyme inhibition assays. The table below compares the inhibitory activity of teriflunomide with other known DHODH inhibitors.

Table 3: In Vitro Inhibitory Activity against Human DHODH

CompoundIC50 (nM)
Teriflunomide (A77 1726) 411 - 773
Brequinar 5.2 - 20
Novel Inhibitor 1289 ~10
Novel Inhibitor 1291 ~10
Novel Inhibitor JNJ-74856665 <1

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the role of DHODH inhibition in the therapeutic effect of this compound.

DHODH Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of DHODH.

Workflow Diagram:

Start Prepare Recombinant Human DHODH Reagents Prepare Assay Buffer, Substrates (DHO, CoQ), and Test Compound (e.g., Teriflunomide) Start->Reagents Incubation Incubate DHODH with Test Compound at various concentrations Reagents->Incubation Reaction Initiate reaction by adding substrates Incubation->Reaction Measurement Measure the rate of CoQ reduction or Orotate formation (spectrophotometrically) Reaction->Measurement Analysis Calculate IC50 value Measurement->Analysis

Figure 2: DHODH Inhibition Assay Workflow.

Protocol:

  • Enzyme and Reagents: Recombinant human DHODH is purified. The assay buffer typically contains Tris-HCl, detergents (e.g., Triton X-100), and cofactors. Substrates include dihydroorotate (DHO) and a ubiquinone analog (e.g., Coenzyme Q10).

  • Assay Procedure:

    • The test compound (e.g., teriflunomide) is serially diluted.

    • The enzyme is pre-incubated with the test compound for a defined period.

    • The enzymatic reaction is initiated by adding the substrates DHO and CoQ.

    • The reaction progress is monitored by measuring the change in absorbance at a specific wavelength, which corresponds to the reduction of CoQ or the formation of orotate.

  • Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

T-Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of activated T lymphocytes.

Protocol:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. T cells can be further purified using magnetic-activated cell sorting (MACS).

  • Cell Culture and Stimulation:

    • T cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • T-cell proliferation is stimulated using mitogens such as phytohemagglutinin (PHA) or through T-cell receptor (TCR) stimulation with anti-CD3 and anti-CD28 antibodies.

  • Treatment: The stimulated T cells are treated with various concentrations of the test compound (e.g., teriflunomide).

  • Proliferation Measurement: After a defined incubation period (typically 3-5 days), cell proliferation is measured using one of the following methods:

    • [³H]-Thymidine Incorporation: Cells are pulsed with radioactive thymidine, and the amount of incorporated radioactivity is measured as an indicator of DNA synthesis.

    • CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division. The reduction in fluorescence intensity is measured by flow cytometry.

  • Data Analysis: The percentage of inhibition of proliferation is calculated for each concentration of the test compound, and the IC50 value is determined.

Collagen-Induced Arthritis (CIA) In Vivo Model

The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-arthritic drugs.

Workflow Diagram:

Induction Induce Arthritis in Susceptible Mice/Rats with Type II Collagen and Adjuvant Treatment Administer this compound or Vehicle Control Induction->Treatment Monitoring Monitor Disease Progression: - Clinical Scoring (Paw Swelling) - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Histopathology of Joints - Cytokine Levels - Anti-Collagen Antibody Titers Monitoring->Endpoint Analysis Compare Treatment vs. Control Groups Endpoint->Analysis

Figure 3: Collagen-Induced Arthritis Model Workflow.

Protocol:

  • Animals: Susceptible strains of mice (e.g., DBA/1) or rats are used.

  • Induction of Arthritis:

    • Animals are immunized with an emulsion of type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail.

    • A booster immunization with type II collagen in incomplete Freund's adjuvant (IFA) is typically given 21 days later.

  • Treatment: Once clinical signs of arthritis appear (e.g., paw swelling), animals are treated with this compound (orally or via injection) or a vehicle control daily.

  • Disease Assessment:

    • Clinical Scoring: The severity of arthritis is assessed regularly by scoring each paw based on the degree of erythema, swelling, and joint deformity. The maximum score per animal is typically 16.

    • Paw Thickness: Paw volume or thickness is measured using a plethysmometer or calipers.

  • Endpoint Analysis:

    • Histopathology: At the end of the study, joints are collected, fixed, and sectioned. Histological sections are stained (e.g., with H&E, Safranin O) and scored for inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies can be measured by ELISA.

Conclusion

The therapeutic effect of this compound in rheumatoid arthritis is unequivocally linked to the inhibition of DHODH by its active metabolite, teriflunomide. This mechanism effectively suppresses the proliferation of pathogenic lymphocytes that drive the autoimmune process. Clinical and preclinical data consistently demonstrate the efficacy of this compound, positioning it as a key therapeutic option for RA. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of DHODH inhibitors as a promising class of immunomodulatory agents.

References

Leflunomide's Efficacy: A Comparative Guide to In Vitro and In Vivo Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Leflunomide, an isoxazole derivative, is a disease-modifying antirheumatic drug (DMARD) widely used in the treatment of rheumatoid arthritis and psoriatic arthritis.[1][2] Upon administration, it is rapidly converted to its active metabolite, A77 1726 (teriflunomide), which exerts the majority of its therapeutic effects.[1][3] The mechanism of action is primarily attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[1][3][4][5] This inhibition curtails the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are heavily dependent on this pathway to expand their pyrimidine pools for DNA and RNA synthesis.[1][3][6][7] Additionally, at higher concentrations, A77 1726 can inhibit tyrosine kinases involved in cell signaling pathways.[3][7][8]

This guide provides an objective comparison of this compound's performance in laboratory (in vitro) settings versus its efficacy in living organisms (in vivo), supported by experimental data. It aims to elucidate the reproducibility of its mechanisms and therapeutic effects for researchers, scientists, and drug development professionals.

Dual Mechanisms of Action of this compound's Active Metabolite (A77 1726)

This compound's therapeutic effects are mediated by its active metabolite, A77 1726, which has two primary molecular targets. At lower, therapeutically relevant concentrations, it inhibits DHODH, leading to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis.[3] This cytostatic effect causes cell cycle arrest, primarily in the G1 or S phase, and inhibits the proliferation of activated T and B lymphocytes.[1][3][9] At higher concentrations, A77 1726 can also inhibit the activity of protein tyrosine kinases, such as the platelet-derived growth factor (PDGF) receptor, interfering with growth factor signaling.[8]

Leflunomide_MoA cluster_0 This compound (Prodrug) cluster_1 Active Metabolite cluster_2 Molecular Targets cluster_3 Downstream Cellular Effects This compound This compound A77_1726 A77 1726 (Teriflunomide) This compound->A77_1726 Metabolism DHODH DHODH Inhibition A77_1726->DHODH PTK Tyrosine Kinase Inhibition A77_1726->PTK Higher Concentrations Pyrimidine De Novo Pyrimidine Synthesis Blocked DHODH->Pyrimidine Signaling Growth Factor Signaling Blocked PTK->Signaling CellCycle G1/S Phase Cell Cycle Arrest Pyrimidine->CellCycle Proliferation Inhibition of Lymphocyte & Tumor Cell Proliferation CellCycle->Proliferation Signaling->Proliferation

Caption: Dual mechanisms of action for this compound's active metabolite, A77 1726.

Quantitative Data Summary: In Vitro vs. In Vivo

The following tables summarize key quantitative findings from various studies, providing a direct comparison between the drug's effects on cell cultures and in animal models.

Table 1: In Vitro Efficacy of this compound/A77 1726
Cell Line/ModelAssay TypeConcentrationKey Quantitative FindingReference
Neuroblastoma (BE(2)-C)Apoptosis Assay100 µM (72h)Apoptotic cells increased from 15.7% to 68.9%.[4][9][4][9]
Neuroblastoma (SK-N-DZ)Apoptosis Assay100 µM (72h)Apoptotic cells increased from 14.1% to 34.4%.[4][9][4][9]
Neuroblastoma (SK-N-F1)Apoptosis Assay100 µM (72h)Apoptotic cells increased from 11.1% to 36.6%.[4][9][4][9]
Neuroblastoma (BE(2)-C)Cell Cycle Analysis100 µMS-phase cells increased from 38.06% to 79.17%.[4][4]
Neuroblastoma (SK-N-DZ)Cell Cycle Analysis100 µMS-phase cells increased from 39.19% to 67.71%.[4][4]
Neuroblastoma (SK-N-F1)Cell Cycle Analysis100 µMS-phase cells increased from 15.17% to 53.62%.[4][4]
RA Synovial MacrophagesCytokine Expression1-100 µg/ml (24h)Dose-dependent decrease in intracellular TNF-α and IL-1β.[10][10]
Primary Rat MicrogliaProliferation Assay5 µM~30% reduction in microglial proliferation.[11][11]
T Lymphocytes (MLC)Proliferation Assay25-100 µMInhibition of proliferation, partially reversed by uridine.[12][12]
Table 2: In Vivo Efficacy of this compound
Animal ModelDisease/ConditionDosageKey Quantitative FindingReference
SCID MiceNeuroblastoma XenograftNot specified (12 days)~70% regression in tumor size compared to control.[9][9]
Nude MiceC6 Glioma XenograftNot specifiedStrong inhibition of tumor growth.[8][8]
Nude MiceA431 Epidermoid CarcinomaNot specifiedModest inhibition of tumor growth.[8][8]
Lewis RatsCardiac Allograft Rejection30 mg/kg/dayAs effective as cyclosporine A in preserving allograft integrity.[13]
Lewis RatsRat Cytomegalovirus (RCMV)30 mg/kg/day4-6 log reduction in viral loads.[13]
RA PatientsRheumatoid Arthritis10-20 mg/dayComparable efficacy to methotrexate in improving RA signs and symptoms.[2][14][2][14]
RA PatientsRheumatoid Arthritis10-20 mg/day76% of evaluable patients were moderate or good responders (DAS28 criteria) within 12 months.[15][16][15][16]

Reproducibility Analysis

The data indicates a strong correlation between this compound's in vitro antiproliferative and pro-apoptotic effects and its in vivo antitumor and immunomodulatory efficacy.

  • Cancer Models : The significant reduction in cell proliferation, induction of S-phase cell cycle arrest, and promotion of apoptosis observed in neuroblastoma cell lines in vitro are well-reproduced in vivo, where this compound treatment led to a substantial 70% regression in tumor size in xenograft models.[4][9] This suggests that for neuroblastoma, the in vitro findings are highly predictive of the in vivo response.

  • Mechanism Divergence : An interesting discrepancy arises from studies on C6 glioma and A431 carcinoma cells. While this compound strongly inhibited C6 glioma growth in vivo, it had only a modest effect on A431 tumors.[8] The study revealed that this compound significantly reduced pyrimidine nucleotide levels in the C6 glioma but not in the A431 tumor.[8] Furthermore, co-administration of uridine, which rescues cells from DHODH inhibition, did not reverse the antitumor activity in either model.[8] This suggests that while DHODH inhibition is a key mechanism, the in vivo antitumor effect, particularly in certain models, may be largely independent of pyrimidine synthesis and more reliant on other mechanisms, such as the inhibition of tyrosine phosphorylation.[8]

  • Immunomodulation : The in vitro inhibition of T cell proliferation is the foundational observation that predicted this compound's success as a DMARD.[12] Clinical trials in rheumatoid arthritis patients have confirmed its efficacy, showing it to be comparable to standard therapies like methotrexate and sulfasalazine in reducing disease activity and slowing radiographic progression.[14][16][17] This demonstrates excellent reproducibility from the cellular level to clinical application.

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing experimental findings. Below are standard protocols for key assays cited.

General Experimental Workflow: From In Vitro Screening to In Vivo Validation

The logical progression from initial cell-based screening to validation in animal models is a cornerstone of drug development. This workflow ensures that candidate drugs show promise at a cellular level before committing to more complex and resource-intensive in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: This compound affects cancer cell viability cell_culture 1. Cell Culture (e.g., Neuroblastoma lines) start->cell_culture proliferation_assay 2. Proliferation Assay (MTT) - Treat with this compound - Measure viability cell_culture->proliferation_assay apoptosis_assay 3. Apoptosis Assay (Annexin V) - Treat with this compound - Quantify apoptotic cells proliferation_assay->apoptosis_assay mechanistic_study 4. Mechanistic Study (Western Blot) - Analyze DHODH expression apoptosis_assay->mechanistic_study decision Promising In Vitro Results? mechanistic_study->decision decision->start No, Re-evaluate animal_model 5. Animal Model Prep (SCID Mice) decision->animal_model Yes xenograft 6. Xenograft Implantation (Inject neuroblastoma cells) animal_model->xenograft treatment 7. Treatment Regimen - Administer this compound - Monitor tumor growth xenograft->treatment endpoint 8. Endpoint Analysis - Measure tumor volume/weight - Histology treatment->endpoint conclusion Conclusion: In vitro findings are reproducible in vivo endpoint->conclusion

Caption: Standard workflow for evaluating drug efficacy from cell culture to animal models.
Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., neuroblastoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound or its active metabolite A77 1726. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Grow cells in 6-well plates and treat with this compound for the specified duration (e.g., 72 hours).[9]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Animal Xenograft Model
  • Cell Preparation: Harvest cancer cells (e.g., 1x10⁶ BE(2)-C neuroblastoma cells) from culture, wash with PBS, and resuspend in a suitable medium like Matrigel.[9]

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[9]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor and measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period (e.g., 12 days).[9]

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight for comparison between groups.[9]

References

Comparative proteomics of cells treated with Leflunomide versus other DHODH inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head quantitative proteomic comparison of cells treated with Leflunomide versus other Dihydroorotate Dehydrogenase (DHODH) inhibitors is not extensively available in publicly accessible literature. This guide synthesizes available data from individual studies to provide a comparative overview, outlines a general experimental protocol for such a study, and visualizes key pathways and workflows.

Introduction to DHODH Inhibitors

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells. Its inhibition is a therapeutic strategy for autoimmune diseases and cancer. This compound, and its active metabolite Teriflunomide, are established immunomodulatory drugs. Newer agents like Brequinar and Farudodstat (ASLAN003) are being investigated, primarily in oncology. Understanding their distinct effects on the cellular proteome is crucial for optimizing their use and developing new therapies.

Comparative Analysis of Proteomic and Cellular Effects

Direct quantitative proteomic comparisons are limited. However, individual studies on this compound/Teriflunomide, Brequinar, and Farudodstat (ASLAN003) have revealed effects on specific proteins and pathways. This section compiles these findings to offer an indirect comparison.

FeatureThis compound / TeriflunomideBrequinarFarudodstat (ASLAN003)
Primary Indication Rheumatoid Arthritis, Psoriatic Arthritis, Multiple Sclerosis[1]Investigational (Oncology, Antiviral)Investigational (Acute Myeloid Leukemia, Alopecia Areata)[2]
Mechanism of Action Reversible inhibitor of DHODH[1]Potent, selective inhibitor of DHODHPotent, selective inhibitor of DHODH[3]
Reported Proteomic/Signaling Effects Downregulates c-Myc expression through inhibition of PIM kinases in myeloma cells. This suggests an impact on pathways related to cell cycle progression and proliferation.In proteomic profiling studies, its effects cluster with other DHODH inhibitors, confirming its mechanism of action. It has been shown to downregulate MYC target genes in neuroblastoma models.Significantly inhibits protein synthesis. Specifically causes the downregulation of proteins involved in mRNA translation, such as EIF4B and RPL6, in acute myeloid leukemia (AML) cell lines.[3]
Cellular Outcomes Reduces proliferation of activated T and B lymphocytes.[1]Inhibits cancer cell growth and has broad-spectrum antiviral activity.Induces differentiation and apoptosis in AML cells and reduces leukemic burden in xenograft models.[3]

Note: The information in this table is synthesized from separate studies that may have used different cell lines, drug concentrations, and analytical methods. Therefore, the observed effects may not be directly comparable.

Signaling Pathways and Experimental Workflow

To facilitate further research, diagrams of the relevant biological pathway and a typical experimental workflow are provided below.

DHODH_Pathway DHODH Inhibition and Downstream Effects cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors DHODH Inhibitors cluster_downstream Cellular Processes DHODH DHODH Orotate Orotate DHODH->Orotate Product Pyrimidine Pyrimidine Synthesis DHO Dihydroorotate DHO->DHODH Substrate Orotate->Pyrimidine This compound This compound/ Teriflunomide This compound->DHODH cMyc c-Myc Signaling This compound->cMyc Inhibits Brequinar Brequinar Brequinar->DHODH ASLAN003 Farudodstat (ASLAN003) ASLAN003->DHODH Protein_Synth Protein Synthesis (e.g., EIF4B, RPL6) ASLAN003->Protein_Synth Inhibits DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cell Proliferation (e.g., Lymphocytes, Cancer Cells) DNA_RNA->Proliferation

Caption: DHODH inhibition pathway and downstream effects of specific inhibitors.

Proteomics_Workflow Quantitative Proteomics Workflow for DHODH Inhibitor Comparison cluster_prep Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis cluster_outcome Outcome cell_culture Cell Culture (e.g., Jurkat, HeLa) treatment Treatment (Vehicle, this compound, Brequinar, etc.) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Peptide Labeling (e.g., TMT, SILAC) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms Multiplexed Sample identification Peptide/Protein Identification (e.g., Sequest, MaxQuant) lcms->identification quantification Quantitative Analysis (Reporter Ion Intensity) identification->quantification bioinformatics Bioinformatics Analysis (Pathway, GO, Network) quantification->bioinformatics outcome Differentially Expressed Proteins & Dysregulated Pathways bioinformatics->outcome

Caption: A generalized workflow for comparative quantitative proteomics analysis.

Experimental Protocols

While specific protocols from direct comparative studies are unavailable, a general methodology for a quantitative proteomics experiment using Tandem Mass Tag (TMT) labeling is outlined below. This protocol is representative of current standards in the field.

Objective: To identify and quantify proteome-wide changes in a human cell line (e.g., Jurkat T-cells) upon treatment with this compound, Brequinar, and Farudodstat.

1. Cell Culture and Treatment:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells to a density of 0.5 x 10⁶ cells/mL.

  • Treat cells in biological triplicate with vehicle control (e.g., 0.1% DMSO), this compound (e.g., 100 µM), Brequinar (e.g., 100 nM), and Farudodstat (e.g., 500 nM) for a predetermined time (e.g., 24 or 48 hours).

2. Protein Extraction and Digestion:

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

  • Dilute the sample to reduce urea concentration and digest proteins overnight with sequencing-grade trypsin.

3. TMT Labeling:

  • Desalt the resulting peptide mixtures using C18 solid-phase extraction columns.

  • Label each peptide sample with a unique TMT isobaric tag according to the manufacturer's protocol (e.g., TMTpro™ 18-plex).

  • Combine the labeled samples into a single multiplexed sample.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap Exploris™ 480).

  • Set up a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation (HCD) and MS/MS analysis.

5. Data Analysis:

  • Process the raw mass spectrometry data using a software suite like Proteome Discoverer™ or MaxQuant.

  • Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.

  • Quantify the relative abundance of proteins across the different treatment conditions based on the reporter ion intensities from the TMT tags.

  • Perform statistical analysis to identify proteins that are significantly differentially expressed (e.g., fold change > 1.5 and p-value < 0.05).

  • Conduct bioinformatics analysis (e.g., Gene Ontology, KEGG pathway analysis) on the list of differentially expressed proteins to identify enriched biological pathways and processes.

Conclusion and Future Directions

While this compound, Brequinar, and Farudodstat all target DHODH, the available data suggest they may have distinct downstream effects on the proteome, influencing different cellular pathways beyond pyrimidine synthesis. This compound's impact on c-Myc and Farudodstat's inhibition of key protein synthesis machinery highlight these differences. A comprehensive understanding of their comparative proteomics requires direct, head-to-head studies using standardized quantitative mass spectrometry workflows. Such studies would be invaluable for elucidating nuanced mechanisms of action, identifying unique biomarkers of drug response, and guiding the clinical development of next-generation DHODH inhibitors for a range of diseases.

References

Safety Operating Guide

Proper Disposal of Leflunomide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Leflunomide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the toxic and hazardous nature of the compound.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is suspected of damaging unborn children, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects.[3] Therefore, strict adherence to safety protocols during handling and disposal is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][4]

  • Eye Protection: Use safety glasses with side-shields or goggles.[1]

  • Lab Coat: A lab coat or appropriate protective clothing is required to prevent skin contact.[4][5]

  • Respiratory Protection: If dust formation is possible, use a full-face respirator or handle within a well-ventilated area, such as a laboratory hood.[3][4]

Step-by-Step Disposal Protocol for this compound Waste

Disposal of this compound and its containers must be managed through an approved hazardous waste program, complying with all local, regional, and national environmental regulations.[1][3][5] Do not discharge this compound into sewers or drains. [4]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Expired or unused pure this compound powder.

    • Contaminated materials (e.g., gloves, weighing paper, pipette tips, vials).

    • Solutions containing this compound.

    • Empty, uncleaned original containers.

  • Segregate this compound waste from other laboratory waste streams. Do not mix with other waste.[1]

Step 2: Waste Containment and Labeling

  • Place all this compound waste into a dedicated, properly sealed, and clearly labeled hazardous waste container.[4][5]

  • The original container, or a suitable substitute, should be used. Handle uncleaned containers as you would the product itself.[1]

  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound." It should also be marked with the appropriate hazard symbols (e.g., Toxic).

  • For transportation, this compound is classified under UN 2811, "Toxic solid, organic, n.o.s."[1][3]

Step 3: Accidental Spill Management

  • In the event of a spill, evacuate personnel to a safe area.[4]

  • Ensure adequate ventilation. Remove all sources of ignition.[4]

  • Wear appropriate PPE before attempting cleanup.

  • Prevent further leakage if it is safe to do so. Avoid dust formation.[2][4]

  • Contain and collect the spilled material using an absorbent, non-combustible material.[5]

  • Place the collected material into a suitable, closed container for disposal as hazardous waste.[4][5]

  • Clean the spill area thoroughly. Some safety data sheets recommend washing the non-recoverable remainder with a sodium hypochlorite solution.[3]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by a licensed chemical destruction or waste disposal company.[4]

  • The recommended method of disposal is typically controlled incineration in an approved facility with flue gas scrubbing.[4][5]

  • Ensure all disposal activities are documented and comply with institutional and regulatory requirements.

Disposal of Unused Patient Medication

For unused or expired this compound tablets from clinical settings (not applicable to laboratory chemical waste), the primary recommendation is to use a drug take-back program.[6][7] These programs are the safest way to dispose of unwanted medicines.[6] If a take-back program is not available:

  • Remove the medicine from its original container.[8]

  • Mix the tablets (do not crush) with an undesirable substance like used coffee grounds or cat litter.[8][9] This makes the drug less appealing to children and pets.

  • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[8][10]

  • Throw the container in the household trash.[8]

  • Scratch out all personal information on the prescription bottle to protect privacy before recycling or discarding it.[7][10]

Data Presentation

The reviewed safety data sheets and regulatory guidelines provide procedural directives for disposal rather than quantitative experimental data. Therefore, a comparative data table is not applicable. The primary "quantitative" aspect is that this compound waste must be treated as 100% hazardous material requiring specialized disposal.

Experimental Protocols

The provided documentation does not cite experimental studies on disposal methodologies. The focus is on established safety and regulatory compliance procedures. The "washout procedure" described in some clinical sources, involving cholestyramine or activated charcoal, is a medical intervention to accelerate the elimination of this compound from a patient's body in case of severe adverse reactions or pregnancy, not a method for environmental disposal of the chemical.[11][12][13][14]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or laboratory setting.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_chem Unused/Expired Pure this compound waste_type->pure_chem  Chemical contaminated Contaminated Labware (Gloves, Vials, Tips) waste_type->contaminated Solid solutions Aqueous/Solvent Solutions waste_type->solutions Liquid collect Place in a Labeled, Sealed Hazardous Waste Container pure_chem->collect contaminated->collect solutions->collect spill Spill or Release? collect->spill spill_protocol Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Wear Full PPE 3. Contain & Collect 4. Decontaminate Area spill->spill_protocol Yes store Store Securely in Designated Area spill->store No spill_protocol->collect Contain Spill Waste disposal_co Arrange Pickup by Licensed Hazardous Waste Disposal Company store->disposal_co end Disposal Complete (via Incineration) disposal_co->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Safe Handling of Leflunomide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Leflunomide in a laboratory setting. Adherence to these procedures is critical to minimize exposure risk and ensure a safe working environment.

Occupational Exposure Limit

The established occupational exposure limit (OEL) for this compound is a crucial benchmark for assessing and controlling workplace exposure.

CompoundIssuing OrganizationExposure LimitTime-Weighted Average (TWA)
This compoundSanofi0.005 mg/m³8-hour

This table summarizes the workplace exposure limit for this compound.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount when handling this compound. The required level of protection depends on the nature of the handling procedure.

Routine Handling of Intact Tablets

For routine handling of intact this compound tablets, the following PPE is recommended:

PPE TypeSpecification
Gloves Single pair of suitable protective gloves (e.g., nitrile, neoprene, natural or butyl rubber).[1][2]
Eye Protection Safety glasses.[2]
Lab Coat Standard laboratory coat.

This table outlines the minimum PPE for handling intact this compound tablets.

Handling of Compromised Tablets or Powder

When handling crushed, cut, or broken tablets, or the pure active pharmaceutical ingredient (API), more stringent PPE is required to prevent dust inhalation and skin contact.

PPE TypeSpecification
Gloves Double gloves are recommended.[1] Materials such as natural or butyl rubber, nitrile, neoprene, or PVC are suggested.[2]
Eye Protection Tightly fitting safety goggles or a face shield.[2]
Respiratory Protection A NIOSH-approved respirator is necessary if not handled in a ventilated control device.[1][2] For quantities less than 1 kg, a half-facepiece air-purifying respirator with a combination particulate/organic vapor cartridge is recommended. For quantities greater than 1 kg, a Powered Air Purifying Respirator (PAPR) is advised.
Protective Clothing A protective gown or impervious suit is recommended.[1][2]

This table details the enhanced PPE required for handling non-intact this compound or its powder form.

Experimental Protocols: Handling and Disposal

The following protocols provide step-by-step guidance for key laboratory operations involving this compound.

Safe Handling and Weighing Protocol
  • Preparation:

    • Ensure a designated area for handling this compound is established, preferably within a chemical fume hood or a ventilated balance safety enclosure.

    • Assemble all necessary equipment and PPE before commencing work.

    • Verify that the safety shower and eyewash station are accessible and operational.

  • Donning PPE:

    • Don a lab coat, followed by inner gloves.

    • If handling powder or compromised tablets, don a second pair of outer gloves.

    • Don eye protection (safety goggles).

    • If required, perform a fit-check for the respirator before entering the handling area.

  • Procedure:

    • Handle this compound in a manner that minimizes the generation of dust.

    • If weighing the powder, use a ventilated balance enclosure.

    • Clean any spills immediately as per the spill cleanup protocol.

  • Post-Handling:

    • Wipe down the work surface with an appropriate decontamination solution.

    • Remove outer gloves first, followed by the lab coat and inner gloves, turning them inside out to contain any potential contamination.

    • Dispose of all contaminated disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water.[1]

Spill Cleanup Protocol
  • Immediate Actions:

    • Alert others in the vicinity and restrict access to the spill area.

    • If the spill involves powder, avoid creating dust clouds.

  • PPE:

    • Don the appropriate PPE as outlined for handling compromised tablets or powder, including respiratory protection.

  • Containment and Cleanup:

    • For liquid spills, contain the spill using absorbent pads or granules.

    • For powder spills, gently cover with damp absorbent material to prevent aerosolization.[2]

    • Collect the spilled material and absorbent using a scoop or other suitable tools and place it into a labeled, sealed hazardous waste container.[2]

  • Decontamination:

    • Decontaminate the spill area. A common practice for hazardous drugs involves a three-step process:

      • Deactivation: Use an agent like 2% sodium hypochlorite solution, if compatible with the surface.

      • Neutralization: Follow with a neutralizer such as sodium thiosulfate to prevent corrosion of surfaces.

      • Cleaning: Clean the area with a detergent solution and then rinse with water.

    • All materials used for decontamination should be disposed of as hazardous waste.

  • Post-Cleanup:

    • Properly doff and dispose of all PPE as hazardous waste.

    • Wash hands thoroughly.

    • Document the spill and the cleanup procedure.

Waste Disposal Plan

All this compound waste, including contaminated PPE, spill cleanup materials, and unused product, must be disposed of as hazardous waste.

  • Segregation and Collection:

    • Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.

    • Do not mix this compound waste with other waste streams unless compatible.

  • Labeling:

    • Label waste containers with "Hazardous Waste" and "this compound." Include the date of accumulation.

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal:

    • Arrange for disposal through a licensed hazardous waste contractor. Incineration is the preferred method for cytotoxic and other hazardous drugs.[3]

    • Follow all applicable local, regional, and national regulations for hazardous waste disposal.[1]

Visual Guidance: Workflows and Logic

The following diagrams illustrate key procedural and decision-making workflows for handling this compound.

This compound Handling Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling Procedure cluster_post Post-Handling prep_area Designate Handling Area gather_materials Assemble Equipment & PPE prep_area->gather_materials check_safety Verify Safety Equipment gather_materials->check_safety don_coat Don Lab Coat & Inner Gloves check_safety->don_coat don_outer Don Outer Gloves (if needed) don_coat->don_outer don_eye Don Eye Protection don_outer->don_eye don_resp Don Respirator (if needed) don_eye->don_resp handle Perform Handling/Weighing don_resp->handle spill Clean Spills Immediately handle->spill decon Decontaminate Work Surface handle->decon spill->handle doff_ppe Doff & Dispose of PPE decon->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

PPE_Selection_this compound cluster_routine Routine Handling cluster_compromised Compromised/Powder Handling start Start: Handling this compound decision Are tablets intact? start->decision gloves_single Single Gloves decision->gloves_single Yes gloves_double Double Gloves decision->gloves_double No safety_glasses Safety Glasses gloves_single->safety_glasses lab_coat Lab Coat safety_glasses->lab_coat end_node End lab_coat->end_node goggles_shield Goggles/Face Shield gloves_double->goggles_shield resp_protection Respirator goggles_shield->resp_protection protective_gown Protective Gown resp_protection->protective_gown protective_gown->end_node

Caption: Decision-making logic for selecting appropriate PPE based on the form of this compound being handled.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leflunomide
Reactant of Route 2
Reactant of Route 2
Leflunomide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。